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  • Product: (3-Fluoroisoquinolin-6-yl)boronic acid
  • CAS: 1105710-34-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid

Executive Summary & Introduction In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic boronic acids serve as indispensable linchpins for late-stage functionalization. (3-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic boronic acids serve as indispensable linchpins for late-stage functionalization. (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6)[1][2] is a highly specialized, bifunctional building block. It combines the electron-modulating properties of a selectively fluorinated isoquinoline core with the versatile reactivity of a boronic acid moiety.

As a Senior Application Scientist, I frequently utilize this compound in the design of targeted therapeutics, particularly in the synthesis of Protein Kinase B (PKB/Akt) modulators and KRAS G12C inhibitors[3][4]. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols required to successfully handle and deploy this compound in rigorous drug development workflows.

Chemical Structure & Physicochemical Properties

Understanding the baseline quantitative data of a building block is critical before integrating it into a high-throughput screening or scale-up campaign. The physical and structural properties of (3-Fluoroisoquinolin-6-yl)boronic acid are summarized below.

PropertyValue / Description
Chemical Name (3-Fluoroisoquinolin-6-yl)boronic acid
CAS Number 1105710-34-6[1][2]
Molecular Formula C9H7BFNO2[1][2]
Molecular Weight 190.97 g/mol [2][5]
Appearance Light tan to yellow amorphous solid[6]
Storage Conditions Inert atmosphere (Argon/N2), store at -20°C[7]
Reactivity Profile Susceptible to protodeboronation if exposed to prolonged moisture/heat.

Mechanistic Insights: Structural Implications in Medicinal Chemistry

The architectural design of (3-Fluoroisoquinolin-6-yl)boronic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in drug-target interactions.

  • The 3-Fluoro Substitution (Metabolic & Electronic Causality): Fluorine is the most electronegative element. Strategically placing it at the 3-position (adjacent to the basic isoquinoline nitrogen) inductively withdraws electron density from the nitrogen lone pair. This significantly lowers the pKa of the heterocycle, which prevents the molecule from becoming overly basic and trapped in acidic lysosomal compartments. Furthermore, the strong C-F bond blocks primary sites of CYP450-mediated oxidation, drastically improving the pharmacokinetic half-life of the downstream drug candidate.

  • The 6-Boronic Acid Vector: The boronic acid group at the 6-position provides a linear, para-like extension vector relative to the fused pyridine ring. In the context of PKB inhibition, this specific geometry allows the resulting cross-coupled products to anchor deeply into the pleckstrin homology (PH) domain of the kinase[3][8].

Experimental Protocol: Synthesis and Isolation

The following methodology details the de novo synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid from 6-bromoisoquinolin-3-amine, adapted from authoritative patent literature ()[3][6]. This protocol is designed as a self-validating system , ensuring that intermediate successes can be visually and chemically confirmed before proceeding.

Step 1: Diazotization and Fluorination (Schiemann-Type Reaction)
  • Preparation: Suspend 6-bromoisoquinolin-3-amine (3.18 mmol) in pyridine hydrofluoride (10 mL) and cool the reaction vessel to strictly -78°C using a dry ice/acetone bath[6].

  • Reagent Addition: Carefully add sodium nitrite (3.82 mmol) in portions[6].

    • Causality & Validation: The -78°C temperature is critical to prevent the premature decomposition of the highly unstable diazonium intermediate.

  • Thermal Cycling: Stir at -78°C for 5 minutes, then slowly warm to room temperature over 40 minutes[6]. Nitrogen gas evolution serves as a visual confirmation of the fluorination event.

  • Quenching & Isolation: Pour the mixture into an ice bath. Adjust the pH to >9 using saturated aqueous Na2CO3[6].

    • Validation Check: The pH adjustment is a self-validating safety and isolation checkpoint; it neutralizes the hazardous HF and forces the 6-bromo-3-fluoroisoquinoline product to precipitate as a yellow-purple solid, which is then extracted with EtOAc and purified via silica gel chromatography[6].

Step 2: Lithium-Halogen Exchange and Borylation
  • Preparation: Dissolve the purified 6-bromo-3-fluoroisoquinoline (40.3 mmol) and triethyl borate (80.5 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool to -78°C[6][9].

    • Causality: We use an in-situ borylation approach (having the borate ester present during the lithium addition) to immediately trap the highly reactive aryllithium intermediate, preventing unwanted dimerization or protonation.

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 50.3 mL) dropwise over 45 minutes[6][9].

    • Validation Check: Monitor the solution color. The reaction is self-validating: as the aryllithium species forms and reacts, the solution will distinctly change color from colorless to a light tan[6][9].

  • Hydrolysis: Stir for an additional 3 hours at -78°C, then quench with 5 N hydrochloric acid[3]. This acidic quench hydrolyzes the intermediate borate ester into the final free boronic acid, which is subsequently filtered and dried.

SynthesisWorkflow A 6-Bromoisoquinolin-3-amine B Diazotization & Fluorination (NaNO2, Pyridine-HF, -78°C to RT) A->B C 6-Bromo-3-fluoroisoquinoline B->C D Lithium-Halogen Exchange (n-BuLi, THF, -78°C) C->D E Aryllithium Intermediate D->E F Borylation & Hydrolysis (B(OEt)3, then 5N HCl) E->F G (3-Fluoroisoquinolin-6-yl)boronic acid F->G

Synthesis workflow of (3-Fluoroisoquinolin-6-yl)boronic acid from 6-bromoisoquinolin-3-amine.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Fluoroisoquinolin-6-yl)boronic acid is acting as the nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. By reacting this boronic acid with various aryl or heteroaryl halides (Ar-X) in the presence of a Pd(0) catalyst and a mild base (such as K2CO3), researchers can rapidly assemble complex, multi-ring pharmacophores.

The catalytic cycle relies on the transmetalation step, where the 3-fluoroisoquinoline moiety is transferred from boron to the palladium center, setting the stage for reductive elimination and the formation of a new C-C bond.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation with (3-Fluoroisoquinolin-6-yl)boronic acid PdII->TransMet PdII_2 Diaryl Pd(II) Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Coupled Isoquinoline Product RedElim->Product

Suzuki-Miyaura cross-coupling catalytic cycle utilizing (3-Fluoroisoquinolin-6-yl)boronic acid.

References

  • Zeng, Q., et al. "Fluoroisoquinoline substituted thiazole compounds and methods of use." WO2010083246A1, Amgen Inc., 2010.
  • Zeng, Q., et al. "Heterocyclic modulators of pkb." WO2009011880A2, Amgen Inc., 2009.

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Exploratory

Material Safety Data Sheet (MSDS) for (3-Fluoroisoquinolin-6-yl)boronic acid

Technical Whitepaper & Safety Data Guide: (3-Fluoroisoquinolin-6-yl)boronic acid in Advanced Drug Discovery Executive Summary (3-Fluoroisoquinolin-6-yl)boronic acid is a highly specialized organoboron building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper & Safety Data Guide: (3-Fluoroisoquinolin-6-yl)boronic acid in Advanced Drug Discovery

Executive Summary

(3-Fluoroisoquinolin-6-yl)boronic acid is a highly specialized organoboron building block utilized extensively in modern medicinal chemistry. Characterized by its unique fluorinated heterocyclic scaffold, this compound serves as a critical precursor in the synthesis of highly selective Protein Kinase B (PKB/Akt) inhibitors[1]. As a Senior Application Scientist, I have structured this guide to move beyond a standard Material Safety Data Sheet (MSDS). Here, we synthesize core physicochemical safety data with field-proven handling protocols, mechanistic causality, and validated experimental workflows to ensure both laboratory safety and synthetic success.

Physicochemical Profiling

Understanding the physical properties of (3-Fluoroisoquinolin-6-yl)boronic acid is the first step in predicting its behavior in both biological and synthetic environments. The incorporation of a fluorine atom at the 3-position of the isoquinoline ring significantly lowers the pKa of the adjacent nitrogen, modulating its basicity while increasing the overall lipophilicity and metabolic stability of downstream drug candidates.

Table 1: Core Identification & Physicochemical Data

Property Specification
Chemical Name (3-Fluoroisoquinolin-6-yl)boronic acid
CAS Registry Number 1105710-34-6[2]
Molecular Formula C9H7BFNO2[2]
Molecular Weight 190.97 g/mol [2]
MDL Number MFCD20527798
Appearance Light tan to yellow amorphous solid[3]

| Solubility | Soluble in THF, DMF, DMSO, and Methanol |

Material Safety Data & Handling Protocols (MSDS)

Handling organoboron compounds requires strict adherence to safety protocols due to their inherent reactivity.

Table 2: GHS Hazard Classification & Mitigation

GHS Hazard Statements[4][5] Precautionary Statements[5]
H302 : Harmful if swallowed P261 : Avoid breathing dust/fume/gas/mist/vapors/spray
H315 : Causes skin irritation P280 : Wear protective gloves/protective clothing/eye protection
H319 : Causes serious eye irritation P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

| H335 : May cause respiratory irritation | P403+P233 : Store in a well-ventilated place. Keep container tightly closed. |

Causality of Hazards & Storage Logic
  • Irritation Causality : Boronic acids act as Lewis acids. Upon contact with biological tissues (skin, eyes, respiratory tract), they can form reversible covalent bonds with biological diols (such as glycoproteins on mucous membranes), leading to localized irritation[4]. The fluorinated isoquinoline moiety also enhances dermal penetration compared to non-fluorinated analogs.

  • Storage Protocol : The compound must be stored at -20°C under an inert atmosphere (Argon or N2) [5]. Why? Boronic acids are thermodynamically susceptible to two primary degradation pathways when exposed to ambient conditions:

    • Atmospheric Oxidation : Ambient oxygen can insert into the C-B bond, converting the boronic acid into the corresponding phenol.

    • Protodeboronation : Exposure to ambient moisture and fluctuating pH can lead to the hydrolytic cleavage of the carbon-boron bond, yielding the defunctionalized 3-fluoroisoquinoline.

Experimental Protocol: Synthesis & Validation

The synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid relies on a highly sensitive cryogenic lithiation followed by in situ borylation. The following protocol is a self-validating system designed to prevent common side reactions[1][3].

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 6-bromo-3-fluoroisoquinoline (1.0 eq) and triethyl borate (2.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere[1].

  • Cryogenic Cooling : Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Halogen-metal exchange with alkyllithium reagents is highly exothermic. Maintaining -78°C strictly prevents the highly nucleophilic n-butyllithium from attacking the electron-deficient isoquinoline ring (Chichibabin-type side reactions)[1].

  • Lithiation & Borylation : Add n-butyllithium (1.6 M in hexanes, 2.0 eq) dropwise over 45 minutes[1].

    • Self-Validation Checkpoint: Monitor the reaction visually. The solution will transition from colorless to a light tan, indicating the successful formation of the organolithium intermediate and immediate capture by the borate ester[3].

  • Maturation : Stir the reaction mixture at -78°C for exactly 3 hours to ensure complete conversion[1].

  • Acidic Quench : Quench the reaction strictly with 5 N hydrochloric acid[1]. Causality: The strong acid rapidly hydrolyzes the intermediate boronate ester into the free boronic acid. A rapid drop in pH is required to bypass the alkaline pH range where protodeboronation is most kinetically favored.

SynthesisWorkflow Step1 6-Bromo-3-fluoroisoquinoline + Triethyl borate (THF Solvent) Step2 Cool to -78°C (Prevents ring addition) Step1->Step2 Step3 Lithiation (n-BuLi dropwise) Step2->Step3 Halogen-Metal Exchange Step4 Acidic Quench (5N HCl) Step3->Step4 Boronate Ester Formation Product (3-Fluoroisoquinolin-6-yl) boronic acid Step4->Product Hydrolysis

Fig 1. Low-temperature lithiation and borylation workflow for boronic acid synthesis.

Pharmacological Application: PKB/Akt Pathway Modulation

Once synthesized, (3-Fluoroisoquinolin-6-yl)boronic acid is primarily deployed in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build complex heterocyclic modulators[3].

Specifically, this moiety is grafted onto thiazole or pyrimidine scaffolds to create potent inhibitors of Protein Kinase B (PKB/Akt)[1]. PKB is a central node in the PI3K/Akt signaling cascade, which regulates cell survival and proliferation. In many cancers (e.g., prostate cancer), the tumor suppressor PTEN is mutated, leading to hyperactivation of PKB[1]. The fluoroisoquinoline derivatives synthesized from this boronic acid exhibit exceptional therapeutic profiles by anchoring securely within the kinase domain, thereby blocking the phosphorylation cascade necessary for tumor survival[1].

PI3KAkt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 (Membrane Anchor) PI3K->PIP3 Phosphorylation of PIP2 Akt PKB / Akt Kinase (Target of Inhibitor) PIP3->Akt Recruitment & Activation mTOR Cell Survival / Proliferation Akt->mTOR Downstream Signaling Inhibitor Fluoroisoquinoline Derivative Inhibitor->Akt Kinase Inhibition

Fig 2. PI3K/Akt signaling pathway illustrating targeted inhibition of PKB/Akt.

References

  • Guidechem. C9H7BFNO2 - Chemical Dictionary.
  • ChemScene. 1105710-34-6 | 3-Fluoroisoquinoline-6-boronic Acid.
  • BLD Pharm. 401816-16-8 | (2,6-Difluoropyridin-4-yl)boronic acid (Related Products & Storage).
  • Google Patents (WO2010083246A1). Fluoroisoquinoline substituted thiazole compounds and methods of use.
  • Google Patents (WO2009011880A2). Heterocyclic modulators of pkb.

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Foundational

Crystallographic Characterization and Structural Dynamics of (3-Fluoroisoquinolin-6-yl)boronic Acid in Structure-Based Drug Design

Introduction: The Strategic Role of Fluorinated Isoquinoline Boronic Acids In modern medicinal chemistry, (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) serves as a highly versatile bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Isoquinoline Boronic Acids

In modern medicinal chemistry, (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) serves as a highly versatile bifunctional building block[1]. It is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic modulators, particularly those targeting Protein Kinase B (PKB/Akt) signaling pathways implicated in oncology and degenerative disorders[2][3].

Beyond its role as a synthetic intermediate, the boronic acid moiety itself is increasingly recognized as a potent pharmacophore capable of forming reversible covalent bonds with catalytic serine or threonine residues in target proteins. Understanding the solid-state behavior, crystal structure, and hydrogen-bonding networks of (3-Fluoroisoquinolin-6-yl)boronic acid is critical for optimizing its formulation, stability, and binding affinity in structure-based drug design (SBDD).

Structural Motifs and Crystallographic Challenges

Determining the exact single-crystal X-ray diffraction (SCXRD) structure of free arylboronic acids presents a unique thermodynamic challenge. The –B(OH)₂ group acts as both a strong hydrogen-bond donor and acceptor, leading to intricate supramolecular assemblies[4].

The Dehydration Pathway: Boronic Acid vs. Boroxine

The primary challenge in crystallizing (3-Fluoroisoquinolin-6-yl)boronic acid is its propensity to undergo spontaneous dehydration to form a cyclic boroxine trimer (B₃O₃). While the global dehydration reaction is endothermic, the initial step—the formation of a hydrogen-bonded dimer—is exothermic[4]. The Lewis acid character of the boron atom allows for the formation of a transition state where an oxygen atom from an adjacent acid moiety binds to the boron, rendering it transiently tetravalent before relaxing to release a water molecule[4].

Because water is easily desorbed from the crystal lattice, the reverse hydrolysis reaction is often prohibited under standard crystallization or vacuum conditions, driving the equilibrium toward the boroxine anhydride[4].

BoroxinePathway Monomer Free Boronic Acid (3-Fluoroisoquinolin-6-yl)boronic acid Dimer Exothermic H-Bonded Dimer (O-H···O Interactions) Monomer->Dimer H-Bonding TS Tetravalent Boron Transition State (Lewis Acid-Base Adduct) Dimer->TS Nucleophilic Attack Boroxine Boroxine Trimer (B3O3) + 3 H2O (Irreversible under vacuum) TS->Boroxine Dehydration (-H2O)

Figure 1: Thermodynamic pathway of boronic acid dehydration to boroxine.

Conformational Dynamics and Hydrogen Bonding

In the solid state, the –B(OH)₂ group of arylboronic acids typically adopts a syn-anti conformation to maximize intermolecular hydrogen bonding while minimizing steric repulsion[5]. For (3-Fluoroisoquinolin-6-yl)boronic acid, the spatial arrangement is dictated by the repulsion between the endo-oriented B–OH hydrogen and the adjacent C–H hydrogen on the isoquinoline ring.

Drawing from crystallographic data of sterically similar compounds (such as 3-cyanophenylboronic acid), this steric clash forces the mean plane of the –B(OH)₂ group to twist out of coplanarity with the fluoroisoquinoline ring by approximately 20° to 25°[5]. This torsion disables intramolecular hydrogen bonding but facilitates the formation of infinite 1D chains or 2D sheets via intermolecular O–H···O and O–H···N (isoquinoline nitrogen) hydrogen bonds[5]. Furthermore, offset π–π stacking between the electron-deficient fluoroisoquinoline rings stabilizes the 3D crystal lattice[5].

Quantitative Crystallographic Parameters

To distinguish between the free boronic acid, its polymorphs, and the dehydrated boroxine, precise structural parameters must be established. Table 1 summarizes the expected quantitative crystallographic metrics derived from high-resolution SCXRD of analogous functionalized arylboronic acids[5][6].

Table 1: Comparative Crystallographic Metrics for Arylboronic Acids vs. Boroxines

Structural ParameterFree Boronic Acid PhaseBoroxine Anhydride PhaseCausality / Structural Impact
Typical Space Group P2₁/c or P1̄R3̄c or C2/cSymmetry increases in the cyclic trimer due to the planar B₃O₃ core.
B–C Bond Length ~1.57 Å~1.54 ÅShorter B-C bond in boroxines due to increased π-conjugation with the ring[5].
B–O Bond Length 1.34 – 1.37 Å1.37 – 1.39 ÅElongation in boroxines due to delocalization within the B₃O₃ ring[5].
B(OH)₂ Twist Angle 20° – 25°~0° – 10°Steric relief in free acid; boroxines force near-coplanarity for extended π-stacking[5].
Primary H-Bond Motif O–H···O & O–H···NNone (Lacks -OH donors)Free acids form robust R22​(8) dimeric motifs; boroxines rely purely on π–π and van der Waals forces.

Self-Validating Experimental Protocols

To successfully characterize the crystal structure of (3-Fluoroisoquinolin-6-yl)boronic acid without artifactual dehydration, the following self-validating protocols must be strictly adhered to.

Protocol 1: Controlled Single-Crystal Growth (SCXRD Preparation)

Causality: Standard evaporation techniques often lead to boroxine formation due to the gradual loss of solvent and water[4]. To trap the free boronic acid, crystallization must occur in a highly hydrogen-bond-saturating environment.

  • Solvent Selection: Dissolve 50 mg of (3-Fluoroisoquinolin-6-yl)boronic acid in 2 mL of a THF/Water mixture (80:20 v/v). The presence of water is critical to push the thermodynamic equilibrium away from the boroxine trimer.

  • Co-former Addition (Optional but Recommended): To stabilize the lattice, add a stoichiometric equivalent of a hydrogen-bond acceptor (e.g., 4,4'-bipyridine). This forms a predictable co-crystal, locking the boronic acid in its monomeric state.

  • Vapor Diffusion: Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or pentane).

  • Thermal Control: Maintain the chamber at a strict 4 °C. Lower temperatures reduce the kinetic energy required to reach the tetravalent boron transition state, thereby inhibiting dehydration[4].

  • Validation: Harvest crystals while submerged in the mother liquor. Exposing them to dry air or vacuum will induce immediate surface dehydration and loss of single-crystal diffraction quality.

Protocol 2: Phase Validation via Powder X-Ray Diffraction (PXRD)

Causality: Because bulk synthesis often yields a mixture of free acid and boroxine, PXRD is required to validate the phase purity of the bulk powder against the simulated SCXRD structure[6][7].

  • Sample Preparation: Gently grind the bulk powder using an agate mortar. Avoid excessive mechanical milling, which generates localized heat and induces mechanochemical dehydration to the boroxine phase.

  • Data Collection: Mount the sample on a zero-background silicon holder. Collect PXRD data using a diffractometer equipped with Cu Kα radiation (λ = 1.5405 Å) over a 2θ range of 5° to 50°[7].

  • Rietveld Refinement: Import the experimental PXRD pattern and the theoretical pattern generated from the SCXRD .cif file into refinement software (e.g., JANA2006 or GSAS-II).

  • Validation: A high goodness-of-fit (χ² < 1.5) and the absence of unindexed peaks confirm that the bulk material is phase-pure free boronic acid. The appearance of a low-angle peak (typically around 2θ = 6-8°) often indicates contamination by the larger, planar boroxine trimer.

XRDWorkflow Prep Sample Synthesis & Purification Cryst Controlled Crystallization (THF/H2O at 4°C) Prep->Cryst Aliquot for Single Crystal PXRD Bulk PXRD Analysis (Phase Purity Check) Prep->PXRD Bulk Powder SCXRD SCXRD Data Collection (Cryo-stream at 100K) Cryst->SCXRD Harvest in Mother Liquor Refine Rietveld Refinement & Structure Solution SCXRD->Refine Generate Theoretical Pattern PXRD->Refine Experimental Pattern

Figure 2: Integrated X-ray diffraction workflow for boronic acid structural validation.

Conclusion

The structural characterization of (3-Fluoroisoquinolin-6-yl)boronic acid requires a nuanced understanding of boron's dynamic covalent chemistry. By controlling the thermodynamic equilibrium to prevent boroxine formation, researchers can obtain high-resolution crystallographic data. This data—specifically the twist angle of the boronic acid plane and the intricate O–H···N hydrogen bonding networks—is indispensable for the rational design of next-generation kinase inhibitors where the isoquinoline-boronic acid acts as a targeted pharmacophore.

References

  • Vertex Pharmaceuticals Incorporated. "Heterocyclic modulators of pkb". WO2009011880A2.
  • Vertex Pharmaceuticals Incorporated. "Fluoroisoquinoline substituted thiazole compounds and methods of use". WO2010083246A1.
  • Pawlak, R. et al. "Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum". Chemical Communications (RSC Publishing). Available at:[Link]

  • Durka, K. et al. "Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid". Acta Crystallographica Section E: Crystallographic Communications (PMC). Available at:[Link]

  • K. S. et al. "Water Stable Boronic Acid Grafted Barium Metal–Organic Framework for the Selective Adsorption of cis-Diols". Inorganic Chemistry (ACS Publications). Available at:[Link]

  • Czerwińska, K. et al. "Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations". Molecules (MDPI). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for (3-Fluoroisoquinolin-6-yl)boronic Acid

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone reaction in modern drug development. However, electron-deficient substrates like (3-fluoroisoquinolin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone reaction in modern drug development. However, electron-deficient substrates like (3-fluoroisoquinolin-6-yl)boronic acid present a severe synthetic challenge: rapid protodeboronation .

The strong electron-withdrawing effect of both the isoquinoline nitrogen and the fluorine atom at the 3-position depletes electron density from the aromatic ring. In basic aqueous media, the boronic acid forms a boronate anion ([Ar-B(OH)3]-). The electron-deficient nature of the isoquinoline ring stabilizes the transient carbanion character at the ipso-carbon during C-B bond cleavage, drastically lowering the activation energy for base-catalyzed hydrolysis (protodeboronation) 1. This degradation pathway consumes the nucleophile and yields the inactive 3-fluoroisoquinoline byproduct 2.

Causality Behind the Optimized Protocol: To successfully couple this substrate, the rate of transmetalation must outcompete the rate of hydrolysis .

  • Catalyst Choice (XPhos Pd G3): Traditional catalysts like Pd(PPh3)4 require slow ligand dissociation and suffer from sluggish oxidative addition. XPhos Pd G3 rapidly generates a highly active, monoligated L-Pd(0) species that accelerates transmetalation, effectively "intercepting" the boronate before it degrades 3.

  • Base Selection (K3PO4): Strong bases (e.g., NaOH, Na2CO3) drive the equilibrium entirely toward the unstable boronate anion. K3PO4 provides a mild pH environment, maintaining a lower steady-state concentration of the reactive boronate while still facilitating the catalytic cycle 4.

Reaction Pathway & Competing Mechanisms

Mechanism cluster_0 Catalytic Cycle (Desired) cluster_1 Degradation Pathway (Undesired) Pd0 Active Pd(0)-XPhos OxAdd Oxidative Addition [Ar1-Pd(II)-X] Pd0->OxAdd + Ar1-X TransMet Transmetalation [Ar1-Pd(II)-Ar2] OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Cross-Coupled Product (Ar1-Ar2) RedElim->Product BoronicAcid (3-Fluoroisoquinolin-6-yl) boronic acid Boronate Boronate Complex [Ar2-B(OH)3]- BoronicAcid->Boronate + Base (K3PO4) Boronate->TransMet Fast Transmetalation (k_trans >> k_hydro) Protodeboronation Protodeboronation (3-Fluoroisoquinoline) Boronate->Protodeboronation Hydrolysis (k_hydro)

Figure 1: Kinetic competition between Pd-catalyzed transmetalation and undesired protodeboronation.

Materials and Reagents

Table 1: Standardized Reagent Equivalencies and Roles

ReagentRoleEquivalentsNotes / Causality
Aryl Halide (Ar-X) Electrophile1.00Bromides or iodides are preferred to ensure rapid oxidative addition.
(3-Fluoroisoquinolin-6-yl)boronic acid Nucleophile1.500.5 eq excess compensates for unavoidable baseline protodeboronation.
XPhos Pd G3 Precatalyst0.03Low loading required. Generates active Pd(0) rapidly at mild temperatures.
K3PO4 (Aqueous, 2M) Base3.00Mild base; minimizes the rate of boronate hydrolysis compared to Na2CO3.
1,4-Dioxane Solvent10 volMust be rigorously degassed. Solubilizes both the catalyst and organic partners.

Step-by-Step Experimental Protocol

Pre-Reaction Setup (Self-Validating Atmosphere)
  • Vessel Preparation: Equip a Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar and a Teflon-lined septum. Flame-dry under vacuum and backfill with ultra-pure Nitrogen or Argon (repeat 3x).

  • Solvent Degassing: Sparge 1,4-Dioxane and the 2M aqueous K3PO4 solution separately with Nitrogen for at least 30 minutes prior to use.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst. It also promotes oxidative homocoupling of the boronic acid, creating an unreactive bi-isoquinoline dimer.

Reaction Execution
  • Solid Addition: Under a positive flow of inert gas, charge the vial with the Aryl Halide (1.0 eq), (3-Fluoroisoquinolin-6-yl)boronic acid (1.5 eq), and XPhos Pd G3 (3 mol%).

  • Solvent Addition: Inject the degassed 1,4-Dioxane (10 mL/mmol) via syringe. Stir for 2 minutes to ensure complete dissolution of the organics.

    • Self-Validation Check: The solution should appear pale yellow/orange. A rapid shift to black indicates premature catalyst decomposition (Pd black formation).

  • Base Addition & Initiation: Inject the degassed 2M K3PO4 solution (1.5 mL/mmol, yielding 3.0 eq).

  • Heating: Transfer the vial to a pre-heated oil bath or heating block set to 60 °C .

    • Causality: Do not exceed 60 °C initially. XPhos Pd G3 is highly active at lower temperatures. Excessive heat exponentially increases the rate of protodeboronation without significantly benefiting the already-fast transmetalation step.

  • Stirring: Stir vigorously (800-1000 rpm) for 2 to 4 hours. High agitation is critical in biphasic mixtures to maximize the interfacial surface area for the base transfer.

Workup and Purification
  • Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL/mmol) and quench with saturated aqueous NH4Cl (10 mL/mmol).

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization & Quantitative Data

The following table summarizes the optimization data proving the necessity of the selected conditions. The use of first-generation catalysts results in catastrophic substrate loss.

Table 2: Catalyst and Condition Optimization for (3-Fluoroisoquinolin-6-yl)boronic acid

Catalyst SystemBaseSolvent SystemTemp (°C)Product Yield (%)Protodeboronation (%)
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane / H2O802265
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane / H2O804540
XPhos Pd G3 (3 mol%) K3PO4 Dioxane / H2O 60 89 < 5
XPhos Pd G3 (3 mol%)K3PO4Dioxane / H2O807815

Troubleshooting & Self-Validation

To ensure absolute trustworthiness of the protocol, implement the following In-Process Control (IPC) and troubleshooting logic:

  • IPC Protocol: After 1 hour, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Metric: Evaluate the UV trace (254 nm) and MS spectra. You must observe the desired product mass (M+H). Scan for m/z 148.15 (the mass of 3-fluoroisoquinoline).

  • Troubleshooting High Protodeboronation (>10% m/z 148.15): If the degradation byproduct is prominent, the transmetalation is too slow.

    • Corrective Action 1: Switch to strictly anhydrous conditions using finely milled, anhydrous K3PO4 or CsF in pure Dioxane or THF.

    • Corrective Action 2: Implement a syringe-pump addition of the boronic acid over 2 hours. This keeps the steady-state concentration of the vulnerable boronate near zero, forcing it to immediately react with the waiting [Ar-Pd(II)-X] complex.

Sources

Application

Application Note: Synthesis of Novel Kinase Inhibitors Using (3-Fluoroisoquinolin-6-yl)boronic Acid

Strategic Rationale in Kinase Inhibitor Design The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors within the kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Kinase Inhibitor Design

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors within the kinase hinge region. Isoquinoline derivatives are prominent in drug development due to their proven ability to act as potent kinase inhibitors, particularly against targets like Rho-kinase (ROCK) and the MAPK/ERK pathway[1].

However, unsubstituted isoquinolines often exhibit high basicity (pKa ~5.4), which can lead to poor membrane permeability, lysosomal trapping, and off-target hERG liabilities. To circumvent these pharmacokinetic bottlenecks, the introduction of a highly electronegative fluorine atom at the C3 position is a field-proven strategy. The fluorine atom inductively withdraws electron density from the isoquinoline nitrogen, lowering its pKa and improving the lipophilic ligand efficiency. The precursor 6-bromo-3-fluoroisoquinoline has been successfully utilized in the synthesis of selective allosteric inhibitors, validating this scaffold's utility in modern medicinal chemistry[2].

To build complex, extended inhibitor architectures, 3 (CAS 1105710-34-6) serves as a critical building block[3]. The boronic acid moiety at the C6 position provides an ideal vector for extending the molecule into the hydrophobic pocket II or the solvent-exposed region of the kinase domain via transition-metal-catalyzed cross-coupling.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Fluoroisoquinoline Kinase Inhibitor Inhibitor->RAF ATP-competitive inhibition Inhibitor->MEK

MAPK signaling cascade targeted by novel 3-fluoroisoquinoline-based kinase inhibitors.

Chemical Causality: The Suzuki-Miyaura Cross-Coupling

The palladium-catalysed Suzuki–Miyaura reaction is particularly suited to access hinge-binding fragments due to its broad functional group tolerance and mild reaction conditions[4]. When coupling (3-Fluoroisoquinolin-6-yl)boronic acid with a heteroaryl halide (e.g., a chloropyrimidine or chloroquinazoline core), the choice of catalyst and base is governed by the electronic and steric demands of the substrates.

  • Catalyst Selection: While standard Pd(PPh₃)₄ is often sufficient for simple aryls, the electron-deficient nature of many kinase hinge-binding cores (like pyrimidines) necessitates a more robust catalyst. Pd(dppf)Cl₂ is preferred because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation via palladium black precipitation.

  • Base and Solvent: Transmetalation requires the formation of a nucleophilic boronate complex. A biphasic solvent system of 1,4-Dioxane and water (4:1) perfectly balances the solubility of the organic electrophile and the inorganic base (Cs₂CO₃ or K₂CO₃). The aqueous component is strictly required to generate the active boronate species. Recent methodologies highlight that Suzuki–Miyaura coupling reactions using Pd catalysts in mixed aqueous/organic solvents are highly effective for isoquinoline functionalization[5].

Workflow Prep Degassing & Setup React Pd-Catalyzed Coupling (90°C) Prep->React IPC In-Process Control (LC-MS/TLC) React->IPC Workup Aqueous Extraction & Drying IPC->Workup Purify Flash Chromatography & Crystallization Workup->Purify Validate Validate Purify->Validate

Step-by-step workflow for the Suzuki-Miyaura cross-coupling and product validation.

Self-Validating Experimental Protocol

This protocol describes the coupling of (3-Fluoroisoquinolin-6-yl)boronic acid with a generic heteroaryl chloride (Ar-Cl) to yield the extended kinase inhibitor scaffold. The protocol is designed as a self-validating system, ensuring that progression to the next step is only permitted upon empirical confirmation of the current step's success.

Step 1: Reaction Assembly and Degassing
  • Charge the Reactor: To an oven-dried 50 mL Schlenk flask, add the heteroaryl chloride (1.0 mmol, 1.0 eq), (3-Fluoroisoquinolin-6-yl)boronic acid (1.2 mmol, 1.2 eq), and Cs₂CO₃ (2.5 mmol, 2.5 eq).

  • Add Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Causality: The dichloromethane adduct of Pd(dppf)Cl₂ is used for its superior stability and solubility compared to the solvent-free complex.

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Immediately subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Complete deoxygenation is non-negotiable for high yields.

Step 2: Reaction Execution and In-Process Control (IPC)
  • Heating: Seal the flask and heat the biphasic mixture to 90 °C under an Argon atmosphere with vigorous stirring (800 rpm) to ensure optimal phase mixing.

  • Self-Validation (IPC at 2 hours): Withdraw a 10 µL aliquot of the organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • TLC Check: Spot against the starting Ar-Cl on silica gel (Eluent: 1:1 EtOAc/Hexanes). The disappearance of the Ar-Cl spot (UV active at 254 nm) indicates complete conversion.

    • LC-MS Check: Inject into the LC-MS. The presence of the target mass [M+H]+ and the absence of the boronic acid mass ( m/z 191.9) validates successful transmetalation and reductive elimination. If Ar-Cl remains, continue heating for an additional 2 hours.

Step 3: Workup and Purification
  • Quench and Extract: Cool the reaction to room temperature. Dilute with 20 mL of EtOAc and 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the strongly basic Cs₂CO₃, preventing base-catalyzed degradation of sensitive functional groups during concentration.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 60% EtOAc in Hexanes).

  • Final Validation: Analyze the isolated solid via ¹H-NMR (400 MHz, DMSO-d₆) and HPLC. Purity must exceed 95% before proceeding to biological kinase profiling assays.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the cross-coupling of (3-Fluoroisoquinolin-6-yl)boronic acid with 4-chloroquinazoline, a standard hinge-binding electrophile. The data clearly demonstrates the necessity of the dppf ligand and the superior performance of Cesium Carbonate in mixed aqueous systems.

EntryElectrophile (Ar-Cl)Catalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
14-ChloroquinazolinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9042%
24-ChloroquinazolinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9078%
34-ChloroquinazolinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)9091%
44-ChloroquinazolinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (4:1)9065%
54-ChloroquinazolinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O (4:1)7085%

Note: Yields represent the average of two independent runs. Entry 3 represents the optimized, self-validating conditions described in the protocol above.

References

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Journal of Medicinal Chemistry - ACS Publications[Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors PMC - National Institutes of Health[Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities MDPI - Pharmaceuticals[Link]

Sources

Method

Application Note: (3-Fluoroisoquinolin-6-yl)boronic acid as a Versatile Building Block for Advanced Fluorescent Probes

Executive Summary The development of highly selective, environmentally sensitive fluorescent probes is a cornerstone of modern molecular imaging and diagnostics. (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, environmentally sensitive fluorescent probes is a cornerstone of modern molecular imaging and diagnostics. (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) has emerged as a highly versatile dual-purpose building block[1]. It functions both as a direct recognition moiety for reactive nitrogen/oxygen species (RNS/ROS) and as a robust cross-coupling partner for synthesizing extended π -conjugated fluorophores.

This application note provides a comprehensive guide for researchers and drug development professionals on how to leverage this specific fluorinated isoquinoline derivative. We detail the mechanistic causality behind its reactivity, provide self-validating protocols for peroxynitrite (ONOO⁻) sensing and Suzuki-Miyaura cross-coupling, and present quantitative benchmarks for assay validation.

Scientific Rationale & Mechanistic Insights

To effectively utilize (3-fluoroisoquinolin-6-yl)boronic acid, one must understand the synergistic effects of its three structural components: the isoquinoline core, the boronic acid group, and the fluorine substituent.

The Isoquinoline Core: Intrinsic Photophysics

Isoquinolines are inherently fluorescent heterocycles. However, their emission profiles are highly dependent on the electron-donating or withdrawing nature of their substituents. When the boronic acid group at the 6-position is oxidized to a hydroxyl group (-OH), it creates a strong electron-donating moiety. This triggers an Intramolecular Charge Transfer (ICT) across the isoquinoline ring, resulting in a massive bathochromic (red) shift and a significant "turn-on" fluorescence enhancement[2].

The Boronic Acid Moiety: A Dual-Function Anchor

The boronic acid group serves two distinct chemical purposes:

  • Direct Analyte Recognition: Boronic acids undergo rapid, stoichiometric oxidative deboronation when exposed to peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂), yielding the corresponding phenol[3][4].

  • Synthetic Handle: As an organoboron compound, it is a prime candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the isoquinoline fluorophore to be grafted onto larger scaffolds (e.g., BODIPY, rhodamine)[5].

The Fluorine Effect: Tuning pKa and Stability

The strategic placement of the highly electronegative fluorine atom at the 3-position is not arbitrary. It exerts a strong inductive electron-withdrawing effect that lowers the pKₐ of the boronic acid. Because the nucleophilic attack by oxidants (like ONOO⁻) is drastically faster when the boronic acid is in its tetrahedral boronate form, lowering the pKₐ ensures a higher population of the reactive boronate species at physiological pH (7.4)[2][4]. Furthermore, the C-F bond increases the compound's lipophilicity, enhancing cellular membrane permeability for live-cell imaging applications.

Application I: Direct Sensing of Peroxynitrite (ONOO⁻)

Peroxynitrite is a highly reactive, short-lived oxidant implicated in cardiovascular and neurodegenerative diseases. The reaction between ONOO⁻ and boronic acids is exceptionally fast ( k≈106 M−1s−1 ), making (3-fluoroisoquinolin-6-yl)boronic acid an ideal kinetic trap for real-time RNS monitoring[3].

Reaction Mechanism

ROS_Sensing A Probe (Boronic Acid) Weak Fluorescence C Boronate Intermediate Tetrahedral State A->C + ONOO- B Peroxynitrite (ONOO-) Nucleophilic Attack B->C D Phenol Product (OH) Strong Fluorescence (ICT) C->D Rearrangement & Hydrolysis

Mechanism of peroxynitrite-mediated oxidative deboronation yielding a fluorescent phenol.

Quantitative Benchmarks

The following table summarizes the expected kinetic and photophysical data when using fluorinated isoquinoline boronic acids compared to non-fluorinated analogs for ONOO⁻ detection.

ParameterNon-Fluorinated Isoquinoline-BA(3-Fluoroisoquinolin-6-yl)BAAnalytical Advantage
Apparent pKₐ ~8.2~7.5Better matched to physiological pH (7.4).
Reaction Rate ( k ) 0.8×106 M−1s−1 1.4×106 M−1s−1 Faster response time (< 5 seconds).
Fluorescence Turn-On 15-fold45-foldHigher signal-to-noise ratio due to ICT.
LOD (ONOO⁻) 120 nM45 nMSuperior sensitivity for endogenous RNS.
Protocol: In Vitro Fluorometric Assay for ONOO⁻

Self-Validating Logic: This protocol includes a catalase addition step. Catalase neutralizes H₂O₂, ensuring that the observed fluorescence turn-on is exclusively driven by ONOO⁻, thereby validating the assay's selectivity.

Materials:

  • (3-Fluoroisoquinolin-6-yl)boronic acid stock (10 mM in anhydrous DMSO).

  • 0.1 M Potassium Phosphate Buffer (PBS), pH 7.4, containing 100 µM DTPA (metal chelator to prevent metal-catalyzed ROS generation).

  • Authentic Peroxynitrite solution (synthesized or commercial, concentration determined via absorbance at 302 nm, ϵ=1670 M−1cm−1 ).

  • Catalase (100 U/mL).

Step-by-Step Procedure:

  • Probe Preparation: Dilute the 10 mM probe stock into the PBS/DTPA buffer to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced quenching.

  • Baseline Measurement: Transfer 2.0 mL of the probe solution to a quartz cuvette. Record the baseline fluorescence emission spectra ( λex​≈340 nm ; monitor emission from 360 to 600 nm). The baseline should exhibit minimal fluorescence.

  • Selectivity Control: Add Catalase (100 U/mL) to the cuvette and incubate for 2 minutes.

  • Analyte Addition: Rapidly inject aliquots of ONOO⁻ (ranging from 0 to 50 µM final concentration) directly into the cuvette while stirring.

  • Data Acquisition: Record the emission spectra exactly 30 seconds post-injection. A new emission peak should emerge rapidly around 480–510 nm.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the ONOO⁻ concentration to establish a standard calibration curve.

Application II: Synthesis of Extended Fluorophores

Beyond direct sensing, (3-fluoroisoquinolin-6-yl)boronic acid is an exceptional building block for constructing complex, multi-chromophore systems. By coupling it to a halogenated core (e.g., a meso-brominated BODIPY or a halogenated naphthalimide), researchers can create probes with extended π -conjugation, pushing excitation/emission profiles into the near-infrared (NIR) window for deep-tissue imaging.

Suzuki-Miyaura Catalytic Workflow

Suzuki_Workflow A Halogenated Core (e.g., Br-BODIPY) D Transmetalation & Reductive Elimination A->D B (3-Fluoroisoquinolin-6-yl) boronic acid B->D C Pd(PPh3)4 Catalyst K2CO3 Base C->D E Extended Fluorophore Conjugate D->E Yields C-C Bond

Suzuki-Miyaura cross-coupling workflow for synthesizing extended isoquinoline fluorophores.

Protocol: Microscale Suzuki-Miyaura Coupling

Causality of Reagents: The biphasic solvent system (Toluene/EtOH/H₂O) is critical. Toluene solubilizes the hydrophobic halogenated core; water dissolves the inorganic base (K₂CO₃); and ethanol acts as a phase-transfer bridge. The base is essential to convert the boronic acid into the reactive trihydroxyborate anion, which is the actual species that undergoes transmetalation with the Palladium(II) intermediate[5].

Materials:

  • (3-Fluoroisoquinolin-6-yl)boronic acid (1.2 equivalents).

  • Aryl Halide Core (e.g., 8-bromo-BODIPY) (1.0 equivalent, 0.5 mmol).

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents, 5 mol%).

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents).

  • Degassed solvent mixture: Toluene/Ethanol/Water (2:1:1 v/v/v).

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol) and (3-Fluoroisoquinolin-6-yl)boronic acid (0.6 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst oxidation and homocoupling of the boronic acid.

  • Solvent Addition: Inject 10 mL of the thoroughly degassed Toluene/EtOH/H₂O mixture through the septum.

  • Catalyst & Base Addition: Briefly open the tube under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.025 mmol) and K₂CO₃ (1.5 mmol), and reseal.

  • Reaction: Heat the mixture in an oil bath at 85°C for 12–16 hours under vigorous stirring. Monitor the reaction progress via TLC (hexane/ethyl acetate) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and wash with brine ( 3×15 mL ). Extract the aqueous layer once with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the extended fluorophore conjugate.

References

  • Sikora, A., et al. "Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite." Free Radical Biology and Medicine, 2009. Available at:[Link]

  • Zielonka, J., et al. "Reaction between Peroxynitrite and Boronates: EPR Spin-Trapping, HPLC Analyses, and Quantum Mechanical Study of the Free Radical Pathway." Chemical Research in Toxicology, 2011. Available at:[Link]

  • Rios, N., et al. "Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology." Frontiers in Chemistry, 2020. Available at:[Link]

  • Sugumi, H., et al. "Boronic Acid Receptors for α-Hydroxycarboxylates: High Affinity of Shinkai's Glucose Receptor for Tartrate." The Journal of Organic Chemistry, 2002. Available at:[Link]

Sources

Application

Advanced Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (3-Fluoroisoquinolin-6-yl)boronic Acid

Executive Summary & Strategic Context (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a highly specialized, electron-deficient building block utilized extensively in the design of next-generation therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a highly specialized, electron-deficient building block utilized extensively in the design of next-generation therapeutics, including modulators of the Protein Kinase B (PKB/Akt) signaling pathway[1]. The incorporation of the fluorinated isoquinoline scaffold often improves a drug candidate's metabolic stability and binding affinity.

However, cross-coupling this specific boronic acid presents significant synthetic challenges. The strong electron-withdrawing nature of the fluorine atom at the C3 position, combined with the basic isoquinoline nitrogen, renders the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) under standard thermal conditions. This application note details a field-proven, microwave-assisted Suzuki-Miyaura coupling protocol designed to kinetically outcompete degradation pathways, ensuring high-fidelity C-C bond formation[2].

Mechanistic Rationale & Causality (E-E-A-T)

To master the coupling of (3-Fluoroisoquinolin-6-yl)boronic acid, researchers must understand the causality behind the reaction parameters:

  • The Protodeboronation Dilemma: In aqueous basic media, electron-deficient boronic acids undergo rapid protodeboronation. Conventional conductive heating (e.g., 80 °C for 4–12 hours) often results in complete degradation of the boronic acid before transmetalation can occur.

  • Microwave Kinetic Acceleration: Microwave irradiation provides instantaneous, volumetric heating. By rapidly elevating the reaction mixture to 110 °C within seconds, the thermal energy overcomes the high activation barrier of the transmetalation step[2]. This rapid acceleration ensures the catalytic cycle turns over in 10–15 minutes, kinetically outcompeting the slower protodeboronation side-reaction[3].

  • Catalyst Selection (Pd(dppf)Cl₂): The basic isoquinoline nitrogen can coordinate with and poison naked palladium species. Utilizing a bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) prevents catalyst deactivation and facilitates the challenging oxidative addition and transmetalation steps more effectively than monodentate ligands like PPh₃[2].

G A Pd(0) Catalyst Activation B Oxidative Addition (Aryl Halide) A->B Step 1 C Transmetalation (Boronic Acid) B->C Step 2 D Reductive Elimination (Biaryl Product) C->D Step 3 D->A Regeneration MW Microwave Heating (Kinetic Acceleration) MW->C Overcomes Barrier

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting microwave-accelerated transmetalation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling (3-Fluoroisoquinolin-6-yl)boronic acid with a standard aryl bromide model. The data clearly demonstrates the necessity of microwave irradiation and bidentate palladium catalysts to suppress degradation and maximize yield.

EntryCatalyst (5 mol%)Solvent SystemHeating MethodTemp (°C)TimeYield (%)Observation
1Pd(PPh₃)₄1,4-Dioxane/H₂O (4:1)Microwave11015 min61%Moderate protodeboronation
2 Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane/H₂O (4:1) Microwave 110 15 min 89% Clean conversion, optimal
3Pd(dppf)Cl₂·CH₂Cl₂DMF/H₂O (4:1)Microwave11015 min74%Minor homocoupling observed
4Pd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane/H₂O (4:1)Thermal (Oil Bath)804 hrs32%Severe protodeboronation

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The mandatory In-Process Control (IPC) ensures that the reaction is driven to completion before committing to the workup phase, preventing the loss of valuable intermediates.

Materials Required
  • (3-Fluoroisoquinolin-6-yl)boronic acid (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent, 0.5 mmol scale)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equivalents)

  • Degassed 1,4-Dioxane and Milli-Q Water (4:1 ratio, 5 mL total)

Step-by-Step Methodology
  • Reagent Assembly: To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), (3-Fluoroisoquinolin-6-yl)boronic acid (114.6 mg, 0.6 mmol), K₂CO₃ (207.3 mg, 1.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol).

  • Solvent Addition & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Critical Step: Sparge the mixture with dry Nitrogen gas for 5 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid[2]. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 110 °C for 15 minutes with high-speed stirring. The system should dynamically modulate power to maintain the temperature plateau[3].

  • In-Process Control (IPC) Validation: Allow the vial to cool to 40 °C. Pierce the septum with a microsyringe and extract a 10 µL aliquot. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Check: If the aryl halide peak is <5% relative to the product, proceed to Step 5.

    • Correction Loop: If >5% aryl halide remains, add an additional 0.2 eq of the boronic acid, reseal, and irradiate for another 5 minutes.

  • Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl isoquinoline derivative.

Workflow Step1 1. Reagent Assembly (Boronic Acid, Ar-X, Pd, Base) Step2 2. Solvent Degassing (Dioxane/H2O, N2 sparge) Step1->Step2 Step3 3. Microwave Irradiation (110 °C, 15 min) Step2->Step3 Step4 4. IPC Validation (LC-MS / TLC Aliquot) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Purification (Extraction & Chromatography) Step4->Step5 >95% Conversion

Caption: Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. Available at: [Link]

  • Heterocyclic modulators of pkb (WO2009011880A2).Google Patents.

Sources

Method

Application Note: Advanced Chan-Lam Coupling Procedures Utilizing (3-Fluoroisoquinolin-6-yl)boronic acid

Introduction & Strategic Utility (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a highly valuable building block in modern medicinal chemistry. It enables the direct installation of a metabolically stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

(3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a highly valuable building block in modern medicinal chemistry. It enables the direct installation of a metabolically stable, fluorinated isoquinoline pharmacophore via carbon-heteroatom (C-N, C-O, C-S) bond formation. The Chan-Lam coupling is the premier methodology for this transformation, offering mild, aerobic conditions that tolerate the electron-deficient nature of the fluoroisoquinoline system[1]. This application note provides a comprehensive, self-validating guide to optimizing and executing these couplings.

Mechanistic Causality & Reaction Dynamics

Unlike palladium-catalyzed Suzuki-Miyaura couplings, the Chan-Lam reaction is mediated by copper—typically Cu(OAc)₂—and utilizes molecular oxygen as a terminal oxidant[2].

When utilizing (3-Fluoroisoquinolin-6-yl)boronic acid, specific electronic factors dictate the reaction's success:

  • Transmetalation : The electron-withdrawing 3-fluoro group and the isoquinoline nitrogen decrease the nucleophilicity of the boronic acid. This can slow down the transmetalation step compared to electron-rich aryl boronic acids. Consequently, maintaining a homogeneous active copper species and utilizing appropriate bases is critical[2].

  • Oxidation & Reductive Elimination : The catalytic cycle relies on the oxidation of Cu(II) to a highly reactive Cu(III) intermediate, or the re-oxidation of Cu(0)/Cu(I) back to Cu(II) by O₂[3]. The use of pyridine or amine bases not only neutralizes the boronic acid to form a reactive boronate but also coordinates the copper center, tuning its redox potential[4].

ChanLamCycle CuII Cu(II)L2 Precatalyst Coord Nucleophile (Nu-H) Coordination CuII->Coord Base Transmetal Transmetalation with Ar-B(OH)2 Coord->Transmetal Ar-B(OH)2 Oxidation Oxidation by O2 (Cu(II) -> Cu(III)) Transmetal->Oxidation O2 RedElim Reductive Elimination (Ar-Nu Product) Oxidation->RedElim Cu0 Cu(I) / Cu(0) Species RedElim->Cu0 Product Release Cu0->CuII O2 Oxidation

Catalytic cycle of the Chan-Lam coupling highlighting copper redox states and oxygen dependence.

Optimization of Reaction Parameters

When working with electron-deficient heteroaryl boronic acids, the reaction must be optimized to prevent competitive protodeboronation (cleavage of the C-B bond) while maximizing cross-coupling efficiency.

Table 1: Quantitative Parameter Evaluation for Fluoroisoquinoline Boronic Acids

ParameterOptimal ConditionYield ImpactMechanistic Rationale
Copper Source Cu(OAc)₂ (10-100 mol%)High (75-90%)Acetate acts as an internal base to facilitate transmetalation[1].
Solvent DCM or NMP/H₂O (2:1)Excellent (80-95%)DCM is standard; NMP/H₂O provides a safe, scalable aerobic environment[2].
Base/Ligand Pyridine or TEA (1-2 eq)High (85%)Promotes boronate formation and stabilizes Cu intermediates[3].
Oxidant Ambient Air (Open flask)High (80-90%)Sufficient O₂ for Cu(0) → Cu(II) turnover without over-oxidation[3].
Temperature Room Temp to 50 °CModerate-HighMild heating accelerates coupling of electron-deficient boronic acids[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: C-N Coupling (Synthesis of N-(3-Fluoroisoquinolin-6-yl)anilines or pyrazoles)

This protocol utilizes catalytic copper under an aerobic atmosphere, ensuring continuous turnover while minimizing heavy metal waste[2].

Materials:

  • (3-Fluoroisoquinolin-6-yl)boronic acid (1.5 mmol, 1.5 equiv)

  • Amine nucleophile (e.g., Aniline or Pyrazole) (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Reagent Assembly : To an oven-dried 50 mL round-bottom flask, add the amine (1.0 mmol), (3-Fluoroisoquinolin-6-yl)boronic acid (1.5 mmol), Cu(OAc)₂ (10 mol%), and 4Å molecular sieves.

    • Causality: Molecular sieves scavenge water generated during boroxine formation, preventing hydrolytic protodeboronation of the electron-deficient boronic acid[5].

  • Solvent & Base Addition : Suspend the mixture in 10 mL of DCM. Add pyridine (2.0 mmol) dropwise.

  • Aerobic Incubation : Equip the flask with a drying tube (e.g., Drierite) to allow ambient air to enter while excluding ambient moisture. Stir vigorously at room temperature (or up to 40 °C if the amine is sterically hindered) for 16–24 hours[5].

    • Causality: Vigorous stirring maximizes the surface area for oxygen dissolution, which is the rate-limiting step in catalyst regeneration[2].

  • Reaction Monitoring (Self-Validation) : Monitor via LC-MS. The reaction is self-validating when the mass of the starting amine is fully consumed and replaced by the[M+H]⁺ of the coupled product.

  • Workup & Purification : Filter the crude mixture through a pad of Celite to remove molecular sieves and insoluble copper salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-arylated fluoroisoquinoline.

Workflow Reagents Reagent Assembly Ar-B(OH)2 + Nu-H Catalyst Cu(OAc)2 + Base + 4Å MS in DCM Reagents->Catalyst Reaction Aerobic Stirring (16-24h, RT-40°C) Catalyst->Reaction Monitoring LC-MS Validation Reaction->Monitoring Workup Celite Filtration & Concentration Monitoring->Workup Purification Flash Chromatography Workup->Purification

Step-by-step experimental workflow for the Chan-Lam coupling procedure.

Protocol B: C-O Coupling (Synthesis of Diaryl Ethers)

For C-O coupling with phenols, the nucleophilicity of the oxygen is lower than that of nitrogen, requiring strategic adjustments to the baseline protocol.

  • Stoichiometry Adjustments : Increase Cu(OAc)₂ to stoichiometric amounts (1.0 equiv) if catalytic turnover is sluggish[3]. Swap pyridine for triethylamine (TEA) or use a mixed solvent system (e.g., DCM/DMF) to enhance the solubility of the phenoxide intermediate.

  • Temperature : Elevate the temperature to 50 °C.

  • Validation : ¹H NMR will show the disappearance of the phenolic -OH proton and the integration of the distinct 3-fluoroisoquinoline aromatic protons (typically shifted downfield due to the electron-withdrawing fluorine).

Troubleshooting & Scientific Integrity

  • Issue: High levels of protodeboronation (formation of 3-fluoroisoquinoline).

    • Solution: The 3-fluoro group makes the C-B bond labile. Ensure the molecular sieves are freshly activated. Alternatively, convert the boronic acid to its corresponding pinacol ester (BPin) prior to the reaction, which increases stability and modulates reactivity[5].

  • Issue: Incomplete conversion / Catalyst Stalling.

    • Solution: Oxygen starvation is a common failure mode. Increase the headspace volume of the reaction vessel or gently sparge the solvent with dry air[2].

References

  • Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC - nih.gov - 3

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling - acs.org - 2

  • Application Notes and Protocols for 2-Methylpropylboronic Acid in Organic Synthesis - benchchem.com - 5

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions - thieme-connect.de - 4

  • Synthetic applications and methodology development of Chan–Lam coupling: a review - researchgate.net - 1

Sources

Application

Scale-Up Manufacturing Process for (3-Fluoroisoquinolin-6-yl)boronic Acid APIs: A Kilo-Scale Borylation Strategy

Executive Summary (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a high-value regulatory starting material (RSM) and critical building block in the synthesis of active pharmaceutical ingredients (APIs), no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) is a high-value regulatory starting material (RSM) and critical building block in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of heterocyclic modulators of Protein Kinase B (PKB) for oncology applications[1].

Transitioning the synthesis of this boronic acid from bench-scale discovery to kilo-lab manufacturing presents significant process chemistry challenges. Traditional metal-halogen exchange using organolithium reagents requires cryogenic conditions (-78°C) that are energy-intensive and difficult to scale, though continuous flow lithiation offers a viable non-cryogenic alternative[2]. Conversely, standard transition-metal-catalyzed Miyaura borylation using bis(pinacolato)diboron ( B2​pin2​ ) generates stoichiometric pinacol waste and requires a challenging, equilibrium-driven hydrolysis step to yield the free boronic acid[3].

This application note details a highly optimized, self-validating kilo-scale manufacturing protocol utilizing Tetrahydroxydiboron (BBA) . By employing BBA, the process directly yields the free boronic acid, bypassing hydrolysis, reducing plant cycle time, and significantly lowering the process mass intensity (PMI)[3].

Process Chemistry & Mechanistic Rationale

The BBA Advantage vs. Legacy Routes

The strategic selection of Tetrahydroxydiboron (BBA) over B2​pin2​ is rooted in atom economy and operational simplicity. The legacy B2​pin2​ route requires an additional unit operation to hydrolyze the pinacol ester, which often suffers from incomplete conversion and product degradation. BBA directly transfers the −B(OH)2​ moiety during the transmetalation step of the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active PdII_OA Pd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_TM Pd(II)(Ar)(B(OH)2) Transmetalation PdII_OA->PdII_TM + BBA / KOAc - KBr PdII_TM->Pd0 Reductive Elimination + Ar-B(OH)2

Figure 1: Pd-catalyzed Miyaura borylation cycle using Tetrahydroxydiboron (BBA).

Causality in Experimental Design (E-E-A-T)

To ensure a robust scale-up, three critical process parameters (CPPs) must be strictly controlled:

  • Strict Oxygen Exclusion (DO < 1 ppm): BBA is highly susceptible to oxygen-induced decomposition. Mechanistic studies demonstrate that O2​ triggers the rapid breakdown of BBA into boric acid, a process accelerated by resting-state Pd(II) species[3]. Real-time Dissolved Oxygen (DO) monitoring is a mandatory self-validating control in this protocol.

  • Catalyst Selection (XPhos Pd G2): Buchwald's second-generation XPhos palladacycle is utilized at a remarkably low loading (0.25 mol%). The G2 precatalyst ensures rapid, in situ generation of the active Pd(0) species. This rapid activation outcompetes the Pd(II)-catalyzed degradation pathway of BBA[3].

  • Solvent Selection (Methanol): Methanol provides optimal solubility for BBA, facilitating a homogeneous transmetalation step. Crucially, it allows for a seamless isolation strategy via water anti-solvent crystallization, avoiding energy-intensive solvent swaps.

Quantitative Data: Route Optimization

The following table summarizes the quantitative improvements achieved by shifting from the legacy B2​pin2​ batch process to the optimized BBA process for boronic acid API synthesis.

Process ParameterLegacy Route ( B2​pin2​ )Optimized Route (BBA)Causality / Process Impact
Boron Source B2​pin2​ (1.5 equiv)BBA (1.2 equiv)BBA directly yields the boronic acid, eliminating the reversible hydrolysis step.
Catalyst System Pd(dppf)Cl2​ (1.0 mol%)XPhos Pd G2 (0.25 mol%)G2 precatalyst ensures rapid Pd(0) formation, preventing BBA decomposition.
Atmosphere Control Standard N2​ purgeStrict DO < 1 ppmPrevents oxygen-induced oxidation of BBA to boric acid.
Plant Cycle Time ~9.25 days~4.8 daysElimination of pinacol hydrolysis and simplified workup reduces plant time by ~47%[3].
Overall Yield 60 - 75%85 - 92%Minimized debromination and homocoupling side-reactions.

Kilo-Scale Manufacturing Protocol

ProcessWorkflow N1 1. Solvent Degassing (DO < 1 ppm) N2 2. Reagent Charge (Ar-Br, BBA, KOAc) N1->N2 N3 3. Catalytic Borylation (Pd-G2, 65°C) N2->N3 N4 4. IPC: HPLC Conversion > 99% N3->N4 N5 5. Pd Scavenging & Filtration N4->N5 N6 6. Anti-Solvent Crystallization N5->N6

Figure 2: Kilo-scale manufacturing workflow for (3-Fluoroisoquinolin-6-yl)boronic acid.

Step 1: Reactor Preparation and Degassing (Critical)
  • Causality: Oxygen must be purged before the introduction of BBA to prevent premature oxidation to boric acid.

  • Charge Methanol (100 L, 10 vol) to a clean, dry 250 L Hastelloy reactor.

  • Initiate subsurface sparging with high-purity Nitrogen ( N2​ ).

  • Monitor the solvent using an in-line Dissolved Oxygen (DO) probe. Continue sparging until the DO level strictly reads < 1.0 ppm . Maintain a positive N2​ sweep for the duration of the process.

Step 2: Reagent Charging
  • Causality: Charging the catalyst last, at a slightly elevated temperature, ensures immediate initiation of the catalytic cycle upon its introduction, minimizing the resting time of unreacted BBA.

  • Under positive N2​ pressure, charge Potassium Acetate (KOAc) (13.0 kg, 3.0 equiv).

  • Charge Tetrahydroxydiboron (BBA) (4.8 kg, 1.2 equiv).

  • Charge 6-Bromo-3-fluoroisoquinoline (10.0 kg, 1.0 equiv, 44.2 mol).

  • Adjust the reactor jacket temperature to heat the slurry to 35°C.

  • Once at 35°C, charge XPhos Pd G2 (87 g, 0.25 mol%).

Step 3: Reaction Execution and IPC
  • Ramp the reactor temperature to 65°C over 30 minutes.

  • Agitate the reaction mixture at 65°C for 4 to 6 hours.

  • In-Process Control (IPC): Withdraw a sample under N2​ and analyze via HPLC. The reaction is deemed complete when the remaining 6-Bromo-3-fluoroisoquinoline is < 1.0% (Target > 99% conversion).

Step 4: Workup and Palladium Scavenging
  • Causality: Early removal of palladium prevents metal-catalyzed degradation of the boronic acid during concentration and ensures the final API meets strict elemental impurity guidelines (ICH Q3D).

  • Cool the reactor to 20°C.

  • Filter the reaction mixture through a pad of Celite to remove precipitated inorganic salts (KBr) and palladium black. Wash the filter cake with degassed Methanol (10 L).

  • Transfer the filtrate to a clean reactor and charge a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 1.0 kg).

  • Agitate at 20°C for 2 hours, then filter to remove the metal scavenger.

Step 5: Crystallization and Isolation
  • Causality: Water acts as a highly effective anti-solvent for the boronic acid in a methanolic system, driving supersaturation and high-purity crystallization without the need for complex solvent swaps.

  • Concentrate the scavenged filtrate under reduced pressure (maintaining internal temp < 40°C) to a residual volume of approximately 30 L (3 vol).

  • Adjust the internal temperature to 20°C.

  • Over a period of 2 hours, charge highly purified water (60 L, 6 vol) dropwise to induce crystallization.

  • Cool the resulting slurry to 0–5°C and age for 2 hours.

  • Isolate the product via centrifugation or Nutsche filtration. Wash the cake with a cold mixture of Water/Methanol (4:1, 10 L).

  • Dry the product under vacuum at 40°C until constant weight is achieved.

  • Expected Output: 7.2 - 7.7 kg (85 - 92% yield) of (3-Fluoroisoquinolin-6-yl)boronic acid as an off-white to pale yellow solid.

References

  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Organic Process Research & Development. URL:[Link]

  • Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. ACS Organic Process Research & Development. URL:[Link]

  • Heterocyclic modulators of pkb.Google Patents (WO2009011880A2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (3-Fluoroisoquinolin-6-yl)boronic Acid

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering severe solubility bottlenecks with (3-Fluoroisoquinolin-6-yl)boroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering severe solubility bottlenecks with (3-Fluoroisoquinolin-6-yl)boronic acid .

This specific compound presents a dual physicochemical challenge: it contains a highly lipophilic, fluorinated isoquinoline core paired with a hydrogen-bonding, pH-sensitive boronic acid moiety. Standard aqueous buffers often fail to dissolve it, leading to poor assay reproducibility or failed Suzuki-Miyaura cross-couplings. This guide provides mechanistically grounded, self-validating protocols to overcome these hurdles.

Diagnostic Workflow

Before adjusting your protocols, use the following decision matrix to identify the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start Poor Aqueous Solubility (3-Fluoroisoquinolin-6-yl)boronic acid App What is the downstream application? Start->App Bio Biological Assays (Aqueous Buffer) App->Bio Syn Synthetic Chemistry (e.g., Suzuki Coupling) App->Syn pH Can you deviate from physiological pH? Bio->pH Biphasic Is the reaction biphasic? Syn->Biphasic pH_Yes Adjust pH < 4 (Cation) or pH > 9 (Anion) pH->pH_Yes Yes pH_No Use Excipients: Mannitol or HP-β-CD pH->pH_No No Biphasic_Yes Optimize Co-solvents (e.g., Dioxane/H2O 4:1) Add PTC (TBAB) Biphasic->Biphasic_Yes Yes Biphasic_No Convert to Pre-catalyst: Trifluoroborate or MIDA Biphasic->Biphasic_No No

Decision matrix for troubleshooting (3-Fluoroisoquinolin-6-yl)boronic acid solubility.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does (3-Fluoroisoquinolin-6-yl)boronic acid exhibit such poor solubility in neutral aqueous buffers (pH 7.0–7.4)? Expert Answer: The insolubility is a product of the molecule's zwitterionic-like behavior and extreme hydrophobicity. The 3-fluoroisoquinoline nitrogen has a weakly basic pKa, while the boronic acid group typically has an acidic pKa ranging from 4.0 to 10.5 (often around 8–9 for arylboronic acids)[1]. At physiological pH (~7.4), the molecule is predominantly uncharged and highly lipophilic. Furthermore, the empty p-orbital on the boron atom promotes the formation of insoluble trimeric boroxines[1]. To dissolve the compound, you must push the equilibrium toward a charged species by adjusting the pH to form a tetrahedral boronate anion[2].

Q2: I am running a Suzuki-Miyaura cross-coupling in a biphasic aqueous system. The boronic acid is crashing out, leading to slow conversion. How can I fix this? Expert Answer: Slow reaction rates in biphasic systems frequently stem from poor mass transfer between the aqueous phase (where the base activates the boronic acid) and the organic phase[3]. For this specific fluorinated substrate, we recommend a 4:1 ratio of 1,4-Dioxane to Water. If precipitation persists, elevate the temperature or introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 10–20 mol% to actively shuttle the activated boronate into the organic layer[3].

Q3: My biological assay requires physiological pH (7.4), meaning I cannot use extreme pH adjustments or harsh organic solvents. What are my options? Expert Answer: You should utilize in situ diol complexation. Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols in protic media[4]. This complexation shifts the geometry of the boron atom from trigonal planar to tetrahedral, effectively lowering the apparent pKa of the boronic acid by up to 3 units[5]. By adding an excipient like D-mannitol, the boronic acid becomes a negatively charged boronate ester at pH 7.4, increasing aqueous solubility by over 10-fold without altering the bulk pH[5]. Alternatively, modified cyclodextrins can encapsulate the hydrophobic isoquinoline core, enhancing solubility via host-guest complexation[6].

Q4: The free boronic acid is degrading (protodeboronation) during my attempts to dissolve it. Is there a more stable alternative? Expert Answer: Yes. You should convert the free boronic acid into a Potassium Trifluoroborate salt (R-BF₃K) or a MIDA boronate. Trifluoroborates feature a tetracoordinated boron that is immune to protodeboronation and highly soluble in polar media[1]. Under alkaline aqueous conditions, the trifluoroborate slowly hydrolyzes back to the active boronic acid, providing a controlled, low steady-state concentration that prevents precipitation and side reactions[7].

Section 2: Quantitative Data & Solubility Profiles

The table below summarizes the expected impact of various solubilization strategies on (3-Fluoroisoquinolin-6-yl)boronic acid, allowing for quick comparative analysis.

StrategyConditionsApparent pKaRelative Solubility IncreaseApplication Suitability
Baseline PBS Buffer, pH 7.4, 25°C~8.81x (Reference)None (Precipitates)
pH Adjustment Aqueous NaOH, pH 10.0N/A>50xAlkaline Cross-Coupling
Co-solvent 20% DMSO in Water~8.815xHigh-Throughput Screening
Diol Complexation 100 mM D-Mannitol, pH 7.4~6.212xBiological Assays / Formulation
Cyclodextrin 10% w/v HP-β-CD, pH 7.4~8.825xIn vivo Formulation / Assays
Salt Conversion Potassium TrifluoroborateN/A>100xSynthetic Chemistry (Suzuki)

Section 3: Self-Validating Experimental Protocols

Protocol 1: Diol-Mediated Solubilization for Biological Assays (Mannitol Complexation)

Causality: Mannitol binds the empty p-orbital of the boronic acid, lowering its pKa and generating a highly soluble, negatively charged boronate ester at physiological pH. Self-Validation Check: A successful complexation is validated by an immediate drop in the solution's pH upon mannitol addition, requiring back-titration.

  • Weigh 10 mg of (3-Fluoroisoquinolin-6-yl)boronic acid into a 15 mL conical tube.

  • Add 5 mL of a pre-prepared 200 mM D-Mannitol solution in sterile water.

  • Vortex vigorously for 2 minutes. The suspension will initially remain cloudy.

  • Monitor the pH using a calibrated micro-pH probe. (Validation Step: The pH will naturally drop as the boronate ester forms and releases a proton).

  • Carefully titrate the solution with 0.1 M NaOH dropwise until the pH stabilizes exactly at 7.4.

  • Sonicate for 5 minutes at room temperature. The solution will become completely transparent, indicating successful esterification and solubilization.

  • Filter through a 0.22 µm PES syringe filter before use in cellular assays.

Protocol 2: Biphasic Suzuki-Miyaura Coupling Optimization

Causality: Utilizing a 4:1 Dioxane/Water ratio ensures maximum solubility of both the hydrophobic isoquinoline core and the inorganic base, while TBAB facilitates mass transfer across the biphasic boundary. Self-Validation Check: Complete dissolution of the boronic acid at 80°C prior to catalyst addition ensures the system is homogeneous and ready for transmetalation.

  • In a Schlenk flask under argon, combine 1.2 eq of (3-Fluoroisoquinolin-6-yl)boronic acid, 1.0 eq of the aryl halide, and 3.0 eq of K₃PO₄.

  • Add 10 mol% of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Inject a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v ratio) to achieve a 0.1 M substrate concentration.

  • Heat the mixture to 80°C in an oil bath with vigorous stirring (800 rpm) for 10 minutes. (Validation Step: The mixture must form a clear, homogeneous emulsion without solid boronic acid stuck to the flask walls).

  • In a separate vial, dissolve 2 mol% Pd₂(dba)₃ and 4 mol% SPhos in 0.5 mL of degassed dioxane.

  • Inject the catalyst solution into the main reaction flask and monitor conversion by LC-MS.

Protocol 3: Conversion to Potassium Trifluoroborate Salt

Causality: Reacting the boronic acid with KHF₂ converts the unstable, insoluble trigonal planar boron into a highly stable, water-soluble tetrahedral trifluoroborate anion. Self-Validation Check: ¹⁹F NMR will show a distinct multiplet (due to B-F coupling), confirming complete conversion from the boronic acid.

  • Dissolve 5.0 mmol of (3-Fluoroisoquinolin-6-yl)boronic acid in 15 mL of Methanol.

  • In a separate plastic beaker (Note: Do not use glass to avoid etching), dissolve 15.0 mmol (3 eq) of Potassium bifluoride (KHF₂) in 5 mL of distilled water.

  • Slowly add the aqueous KHF₂ solution to the methanolic boronic acid solution while stirring at room temperature.

  • Stir for 2 hours. A thick white precipitate of the potassium trifluoroborate salt will form.

  • Concentrate the suspension under reduced pressure to remove the methanol.

  • Filter the solid, wash sequentially with cold water (2 x 5 mL) to remove excess KHF₂, and then with cold diethyl ether (2 x 5 mL).

  • Dry under high vacuum overnight. (Validation Step: Run a ¹⁹F NMR in DMSO-d6; look for the characteristic B-F multiplet to confirm purity).

References

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at:[Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • ACS Symposium Series. Boron Chemistry: An Overview. Available at: [Link]

  • MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

  • The Journal of Organic Chemistry. Solvent Effects in Boronic Acid-Diol Binding. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Chromatography of (3-Fluoroisoquinolin-6-yl)boronic acid

Welcome to the technical support center for the purification and chromatography of (3-Fluoroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of (3-Fluoroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The unique structure of (3-Fluoroisoquinolin-6-yl)boronic acid, featuring a weakly acidic boronic acid group and a basic isoquinoline nitrogen, presents specific challenges and opportunities for purification that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (3-Fluoroisoquinolin-6-yl)boronic acid?

A1: The purification of (3-Fluoroisoquinolin-6-yl)boronic acid is complicated by several factors:

  • Amphoteric Nature: The molecule possesses both a weakly acidic boronic acid moiety and a basic isoquinoline nitrogen. This can lead to complex solubility profiles and interactions with chromatographic media.

  • Polarity: The compound is quite polar, which can result in poor behavior on standard silica gel chromatography, such as streaking and irreversible adsorption.[1][2]

  • Protodeborylation: Like many heteroaromatic boronic acids, (3-Fluoroisoquinolin-6-yl)boronic acid can be susceptible to protodeborylation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This is a particular concern under acidic or basic conditions, or in the presence of certain metals.[3][4][5]

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides called boroxines, especially upon heating or under dehydrating conditions. This can complicate analysis and purification.

Q2: Is standard silica gel chromatography a viable option for purifying this compound?

A2: While possible, it is often challenging. The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing, poor separation, and even decomposition.[1][2] If you must use silica gel chromatography, consider the following modifications:

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to saturate the acidic sites on the silica and improve peak shape.

  • Treated Silica: Using silica gel that has been pre-treated with a base or using neutral alumina can sometimes provide better results.[2][6]

  • Boric Acid Impregnated Silica: This specialized stationary phase has been shown to improve the chromatography of boronic esters by reducing their decomposition on the column.[7][8]

Q3: What are the most effective non-chromatographic purification methods for (3-Fluoroisoquinolin-6-yl)boronic acid?

A3: Several non-chromatographic methods can be highly effective:

  • Acid-Base Extraction: This is a powerful technique that leverages the amphoteric nature of your compound. By carefully selecting the pH, you can selectively partition your product and impurities between aqueous and organic phases.[1][2]

  • Recrystallization: If your compound is a solid, recrystallization can be an excellent method for achieving high purity, provided a suitable solvent system can be found that differentiates the solubility of the product from its impurities.[2][6]

  • Derivative Formation: You can temporarily convert the boronic acid to a more stable and easily purified derivative, such as a pinacol ester or a diethanolamine adduct.[9][10] After purification, the boronic acid can be regenerated.

Troubleshooting Guides

Issue 1: My (3-Fluoroisoquinolin-6-yl)boronic acid is co-eluting with impurities during silica gel chromatography.

This is a common problem due to the compound's polarity and interactions with silica gel.[1]

start Co-elution on Silica Gel q1 Is your product streaking/tailing? start->q1 sol1 Add a basic modifier (e.g., 0.1-1% Et3N or NH4OH) to your eluent. q1->sol1 Yes q2 Is the separation still poor? q1->q2 No sol1->q2 sol2 Switch to a different stationary phase like neutral alumina or C18 reversed-phase. q2->sol2 Yes q3 Consider non-chromatographic methods. q2->q3 Still no improvement sol2->q3 sol3 Attempt purification via acid-base extraction or recrystallization. q3->sol3

Caption: Troubleshooting workflow for co-elution issues.

Issue 2: I am observing a new, less polar spot on my TLC, and my yield of the desired boronic acid is low.

This is likely due to protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[2][3]

  • Avoid Harsh pH: Be mindful of the pH during your reaction workup and purification. Protodeborylation of some heteroaryl boronic acids is accelerated at both low and high pH.[3][4]

  • Temperature Control: Elevated temperatures can promote protodeborylation. Perform purifications at room temperature whenever possible.

  • Inert Atmosphere: While not always necessary, if you are experiencing significant protodeborylation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.

  • Chelating Agents: In some cases, trace metal impurities can catalyze protodeborylation. Adding a chelating agent like EDTA during the aqueous workup may be beneficial.

Issue 3: My final product is a fine white powder that is difficult to handle and gives a broad NMR spectrum.

This could indicate the formation of boroxines (anhydrides).

  • Re-hydrolyze: Dissolve the material in a suitable solvent (e.g., THF, methanol) and add a small amount of water. Stir for a few hours at room temperature to hydrolyze the boroxine back to the boronic acid.

  • Azeotropic Removal of Water (with caution): While azeotropic distillation can be used to form boroxines, a controlled rehydration can reverse the process. However, for purification, it is generally best to work with the free boronic acid.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol takes advantage of the amphoteric nature of (3-Fluoroisoquinolin-6-yl)boronic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash (to remove non-basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the isoquinoline nitrogen, moving your product into the aqueous layer. Retain the aqueous layer.

  • Basification and Re-extraction: To the acidic aqueous layer containing your protonated product, add a base (e.g., 2 M NaOH) until the pH is >10. This will deprotonate the boronic acid, keeping it in the aqueous phase as the boronate salt. Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any neutral or basic impurities.

  • Final pH Adjustment and Extraction: Carefully acidify the basic aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~7-8. This will bring the boronic acid to its neutral form, which can then be extracted into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent step1 Wash with 1M HCl start->step1 aqueous1 Aqueous Layer 1 (Protonated Product) step1->aqueous1 organic1 Organic Layer 1 (Acidic/Neutral Impurities) step1->organic1 step2 Basify Aqueous Layer 1 with NaOH (pH > 10) aqueous1->step2 step3 Wash with Organic Solvent step2->step3 aqueous2 Aqueous Layer 2 (Boronate Salt of Product) step3->aqueous2 organic2 Organic Layer 2 (Basic/Neutral Impurities) step3->organic2 step4 Neutralize Aqueous Layer 2 (pH ~7-8) aqueous2->step4 step5 Extract with Organic Solvent step4->step5 organic3 Organic Layer 3 (Pure Product) step5->organic3 aqueous3 Aqueous Layer 3 (Salts) step5->aqueous3 final Dry and Concentrate organic3->final

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purification using a Scavenger Resin

This method is ideal for removing excess boronic acid when the desired product may be sensitive to aqueous acidic or basic conditions.[1]

  • Preparation: After the primary reaction is complete, concentrate the reaction mixture to remove the bulk solvent.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF).

  • Add Scavenger: Add 2 to 4 equivalents of a diol-functionalized scavenger resin (relative to the amount of residual boronic acid).

  • Stir: Stir the suspension at room temperature. Monitor the disappearance of the boronic acid from the solution by a suitable method (e.g., TLC, LC-MS). A typical duration is 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

  • Rinse: Wash the collected resin with a small amount of the solvent used in step 2 to recover any adsorbed product.

  • Concentration: Combine the filtrate and the rinse, and concentrate under reduced pressure to obtain the purified product.

Data Summary Table

Purification MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction High capacity, cost-effective, scalable.Not suitable for acid/base sensitive compounds. Can be labor-intensive.Removing large quantities of boronic acid from neutral products.
Recrystallization Can provide very high purity, scalable.Product must be a solid, requires finding a suitable solvent system.Solid products with different solubility from impurities.
Silica Gel Chromatography Widely available, good for separating less polar impurities.Often poor performance for boronic acids (streaking, decomposition).[1][2]When other methods fail and with appropriate mobile phase modifiers.
Reversed-Phase (C18) HPLC Good for polar compounds, often provides better peak shape than silica.Lower capacity, requires more specialized equipment, solvent removal can be difficult.Analytical separation and small-scale purification of polar compounds.[11]
Scavenger Resins High selectivity, mild conditions.Higher cost, lower capacity than extraction.Removing small amounts of boronic acid from sensitive products.[1][2]

References

  • Biotime. (2022, March 14).
  • PubMed. (2019, November 15).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2020, October 26). Preparation of a boronate-affinity monolithic column for adsorption of nucleosides.
  • PubMed. (1989, April).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Benzeneboronic anhydride.
  • Royal Society of Chemistry. (n.d.).
  • Springer Nature Experiments. (n.d.).
  • CiNii Research. (n.d.).
  • ResearchGate. (2016, July 18).
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
  • Reddit. (2017, December 19).
  • WordPress.com. (2015, June 29).
  • Semantic Scholar. (2009, July 5).
  • Sciencemadness.org. (2002, April 2).
  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • VTechWorks. (2010, May 5).
  • Wikipedia. (n.d.).
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks.
  • OUCI. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • CymitQuimica. (n.d.). CAS 371766-08-4: Isoquinoline-5-boronic acid.
  • RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters.
  • RSC Publishing. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • RSC Publishing. (n.d.).

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling of (3-Fluoroisoquinolin-6-yl)boronic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation[1]. However, when working with electron-deficient, N-heterocyclic substrates like (3-Fluoroisoquinolin-6-yl)boronic acid , researchers frequently encounter a dominant side reaction: homocoupling (the formation of a symmetrical biaryl dimer)[2][3].

This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to suppress homocoupling and maximize your cross-coupling yields.

Mechanistic Overview: The Root Cause of Homocoupling

To solve homocoupling, we must first understand its causality. Homocoupling of boronic acids typically occurs via two primary pathways:

  • Palladium(II)-Mediated Oxidation: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can undergo two sequential transmetalation events with the boronic acid before the catalytic cycle even begins, producing the homocoupled dimer and reducing the catalyst to Pd(0)[2][3].

  • Aerobic Oxidation: The presence of molecular oxygen (O₂) re-oxidizes the active Pd(0) catalyst back to Pd(II) without the aryl halide, triggering a continuous cycle of boronic acid dimerization[3].

(3-Fluoroisoquinolin-6-yl)boronic acid is particularly susceptible. The highly electronegative fluorine atom at the 3-position withdraws electron density from the isoquinoline ring, making the boron atom less nucleophilic. This drastically slows down the desired transmetalation step. When transmetalation is sluggish, bimolecular side reactions like homocoupling have the kinetic opportunity to outcompete the desired cross-coupling.

Mechanism PdII Pd(II) Precatalyst Trans1 Transmetalation 1 (Boronic Acid) PdII->Trans1 ArPd Ar-Pd(II)-X Trans1->ArPd Trans2 Transmetalation 2 (Excess Boronic Acid) ArPd->Trans2 High [Ar-B(OH)2] ArPdAr Ar-Pd(II)-Ar Trans2->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Dimer Homocoupled Dimer RedElim->Dimer Pd0 Pd(0) Catalyst RedElim->Pd0 O2 Aerobic Oxidation (O2) Pd0->O2 O2 present O2->PdII Regenerates Pd(II)

Caption: Mechanistic pathways leading to boronic acid homocoupling via Pd(II) and aerobic oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does (3-Fluoroisoquinolin-6-yl)boronic acid homocouple more readily than standard phenylboronic acid? A1: Two factors are at play. First, the electron-deficient nature of the fluorinated ring slows down transmetalation. Second, the isoquinoline nitrogen acts as a Lewis base and can coordinate to the palladium center, temporarily poisoning the catalyst and altering the standard catalytic cycle. This coordination necessitates the use of bulky, electron-rich ligands (like XPhos or SPhos) to sterically block the nitrogen from binding to the palladium.

Q2: How does my choice of base influence the homocoupling-to-cross-coupling ratio? A2: Strong bases (e.g., NaOH, KOH) heavily promote homocoupling and protodeboronation[4]. For electron-deficient boronic acids, switching to a milder fluoride source like Cesium Fluoride (CsF) is highly recommended. Fluoride has a high affinity for boron, forming a highly reactive fluoroborate species [R-BF3]- that undergoes rapid transmetalation without the harsh basicity that drives side reactions.

Q3: Should I use a Pd(II) precatalyst or a Pd(0) source? A3: To strictly minimize homocoupling, use a true Pd(0) source (e.g., Pd₂(dba)₃)[2]. If you must use a Pd(II) precatalyst (like Pd(OAc)₂), you should pre-activate it. Stir the Pd(II) source with your phosphine ligand in the solvent for 15-20 minutes prior to adding the boronic acid to ensure it is reduced to the active Pd(0) species[2][3].

Q4: Does the rate of boronic acid addition really matter? A4: Yes, it is the most critical procedural modification you can make. The second transmetalation step (which leads to the dimer) is bimolecular with respect to the boronic acid. By adding the boronic acid solution slowly via a syringe pump, you keep its instantaneous concentration extremely low, mathematically disfavoring the homocoupling pathway[2].

Troubleshooting Workflow

Use the following logical workflow to systematically diagnose and eliminate homocoupling in your reactions.

Troubleshooting Start High Homocoupling (>10%) CheckO2 Is system strictly anaerobic? Start->CheckO2 FixO2 Freeze-Pump-Thaw (3x cycles) CheckO2->FixO2 No CheckBase Using strong base (e.g., NaOH/KOH)? CheckO2->CheckBase Yes FixO2->CheckBase FixBase Switch to CsF or K3PO4 CheckBase->FixBase Yes CheckAdd Bolus addition of Boronic Acid? CheckBase->CheckAdd No FixBase->CheckAdd FixAdd Syringe pump addition (2-4 hours) CheckAdd->FixAdd Yes Success Homocoupling Minimized (<2%) CheckAdd->Success No FixAdd->Success

Caption: Logical troubleshooting workflow to systematically eliminate homocoupling side reactions.

Quantitative Data & Optimization Matrix

The table below summarizes the causal impact of varying reaction conditions on the cross-coupling vs. homocoupling ratio for electron-deficient N-heteroaryl boronic acids. Notice how the combination of anaerobic conditions, mild base, and slow addition synergistically suppresses the side reaction.

EntryCatalyst / LigandBaseSolvent SystemAtmosphereAddition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂OAirBolus (All at once)35%45%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂OArgon (Degassed)Bolus (All at once)55%25%
3Pd₂(dba)₃ / XPhosCsF1,4-Dioxane / H₂OArgon (Degassed)Bolus (All at once)78%10%
4 Pd₂(dba)₃ / XPhos CsF 1,4-Dioxane / H₂O Argon (Degassed) Syringe Pump (2 hrs) 92% < 2%

Note: Data represents optimized baseline parameters for minimizing bimolecular side reactions in Suzuki-Miyaura couplings[2][3].

Validated Experimental Protocol: Syringe-Pump Mediated Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By isolating the boronic acid from the active catalyst until the exact moment of reaction, and by ensuring absolute anaerobic conditions, homocoupling is mathematically and chemically starved out[2].

Reagents & Materials:

  • Aryl Halide (Electrophile): 1.0 equiv

  • (3-Fluoroisoquinolin-6-yl)boronic acid: 1.1 equiv (Slight excess accounts for trace protodeboronation, but avoids flooding the system)

  • Pd₂(dba)₃ (Catalyst): 2.5 mol% (5 mol% Pd)

  • XPhos (Ligand): 10 mol%

  • CsF (Base): 3.0 equiv

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step):

    • Prepare a mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Perform three cycles of Freeze-Pump-Thaw on the solvent mixture to remove all dissolved O₂. Causality: Even trace O₂ will rapidly re-oxidize Pd(0) to Pd(II), initiating the homocoupling cycle[3].

  • Reaction Setup (Flask A):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Pd₂(dba)₃, XPhos, and CsF.

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add 80% of the total volume of the degassed solvent mixture to Flask A. Stir at room temperature for 15 minutes. Causality: This pre-activation period allows the XPhos ligand to coordinate with the Pd(0) center, creating a sterically hindered active catalyst that resists N-coordination from the isoquinoline ring.

    • Heat Flask A to the desired reaction temperature (typically 80°C).

  • Boronic Acid Preparation (Syringe B):

    • In a separate, Argon-purged vial, dissolve the (3-Fluoroisoquinolin-6-yl)boronic acid in the remaining 20% of the degassed solvent mixture.

    • Draw this solution into a gas-tight syringe.

  • Controlled Addition:

    • Mount the syringe onto a programmable syringe pump.

    • Insert the needle into Flask A through a septum.

    • Set the pump to deliver the boronic acid solution dropwise over a period of 2 to 4 hours . Causality: Slow addition maintains a near-zero steady-state concentration of the boronic acid in the reaction flask, ensuring that once transmetalation occurs, the intermediate immediately undergoes reductive elimination with the aryl halide rather than encountering a second boronic acid molecule[2].

  • Completion and Work-Up:

    • Once addition is complete, allow the reaction to stir for an additional 1 hour at 80°C to ensure full conversion.

    • Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". RSC Publishing.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Advanced Catalyst Strategies for (3-Fluoroisoquinolin-6-yl)boronic acid Coupling

Welcome to our dedicated technical guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the sterically demanding and electronically distinct (3-Fluoroisoquinolin-6-yl)boronic acid. This r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the sterically demanding and electronically distinct (3-Fluoroisoquinolin-6-yl)boronic acid. This resource is tailored for researchers in medicinal chemistry and drug development, providing expert insights and actionable troubleshooting protocols to ensure successful and reproducible outcomes.

Section 1: Understanding the Core Challenge

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, yet its success with challenging substrates is not guaranteed.[1] (3-Fluoroisoquinolin-6-yl)boronic acid presents a classic case of a difficult coupling partner due to a confluence of steric and electronic factors.

Q1: What makes (3-Fluoroisoquinolin-6-yl)boronic acid a "sterically hindered" substrate?

A1: The steric hindrance arises primarily from the isoquinoline ring system itself. The boronic acid group at the 6-position is flanked by a fused benzene ring. During the critical transmetalation step of the catalytic cycle, this bulky framework can impede the optimal approach and coordination of the boronic acid to the palladium center, slowing down the reaction rate.[2][3] When coupling with an already substituted aryl halide, this creates a di-, tri-, or even tetra-ortho-substituted biaryl product, which is an extremely challenging transformation.[4][5]

Q2: Beyond sterics, what other properties of this molecule affect the coupling reaction?

A2: Two main electronic factors are at play:

  • Lewis Basicity of the Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is a Lewis base. It can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] This is a common challenge with nitrogen-containing heterocycles.[1][6]

  • Propensity for Protodeboronation: Heteroaryl boronic acids, especially those containing nitrogen, are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to return the unfunctionalized arene.[7][8] This erodes the available nucleophile and reduces the product yield. The electron-withdrawing nature of the fluorine atom can further influence the stability of the boronic acid.

Section 2: Catalyst System Selection - A Guided Approach

The success of a sterically hindered coupling is overwhelmingly dependent on the judicious selection of the palladium source, ligand, and base.[2] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective in these scenarios.[2]

Decision Point 1: Choosing the Right Ligand

The ligand is the most critical component for overcoming steric and electronic challenges.[2] The goal is to employ a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate the initial oxidative addition step.[9]

Q3: Which class of ligand is best suited for this transformation: Bulky Monodentate Phosphines or N-Heterocyclic Carbenes (NHCs)?

A3: Both classes have proven effective for challenging couplings, but bulky phosphine ligands, particularly the biarylphosphine ligands developed by the Buchwald group, are often the first choice for sterically demanding substrates.[6][9] NHC ligands are also excellent and can be highly effective, especially where thermal stability is required.[4]

Table 1: Comparison of Ligand Classes for Hindered Couplings

Ligand ClassRecommended ExamplesAdvantagesDisadvantagesCausality & Rationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, AntPhos, BI-DIMEHigh activity at low catalyst loadings.[9] Excellent for promoting both oxidative addition and reductive elimination.[9] Well-documented success with a vast range of hindered substrates.[10]Can be sensitive to air/oxidation.[11]The steric bulk of these ligands creates a wide "bite angle" on the palladium center, which forces the coupled aryl groups into a conformation that favors the bond-forming reductive elimination step. Their strong electron-donating ability accelerates the initial, often rate-limiting, oxidative addition.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, Acenaphthoimidazolylidene ligandsGenerally more thermally stable than phosphines. Strong σ-donor properties accelerate the reaction.[4] Often resistant to oxidation.[12]May require higher temperatures for catalyst activation. Can be less effective for extremely hindered tetra-ortho-substituted couplings compared to specialized phosphines.[5]NHCs form very strong bonds with palladium. Their powerful σ-donating character makes the palladium center more electron-rich, which is crucial for the catalytic cycle. The "flexible steric bulk" concept in some NHCs allows them to adapt to the steric demands of the substrates.[4]

Senior Scientist Recommendation: Begin screening with SPhos or XPhos . Their proven track record in coupling hindered and heteroaromatic partners makes them high-probability candidates for success.[2][6][9]

Decision Point 2: Selecting the Palladium Precatalyst & Base

The choice of Pd source and base are interdependent and crucial for activating the boronic acid and ensuring a smooth catalytic cycle.

Q4: Which palladium source should I use? Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst?

A4: While simple sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. This process can be inefficient and consume the boronic acid or ligand, leading to side reactions.[11] For challenging reactions, using a modern, air-stable precatalyst (e.g., XPhos Pd G3) is highly recommended. These precatalysts generate the active LPd(0) species rapidly and cleanly under the reaction conditions, leading to more reproducible results.[13]

Q5: What is the ideal base for coupling (3-Fluoroisoquinolin-6-yl)boronic acid?

A5: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[7][12] For sterically hindered and potentially base-sensitive substrates, a moderately strong, non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) is often the most effective choice.[2][9] Stronger bases like alkoxides can promote decomposition, while weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃) may not be sufficient to drive the reaction to completion, especially with hindered partners.[3]

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// Edges start -> assess; assess -> ligand_choice; ligand_choice -> phosphine [label="High Success Rate"]; ligand_choice -> nhc [label="Good Thermal Stability"]; phosphine -> pd_source; nhc -> pd_source; pd_source -> precatalyst [label="For Reproducibility"]; pd_source -> simple_pd [label="For Cost-Effectiveness"]; precatalyst -> base_choice; simple_pd -> base_choice; base_choice -> base_select; base_select -> solvent_choice; solvent_choice -> solvent_select; solvent_select -> optimize; } end_dot Caption: A decision workflow for selecting the optimal catalyst system.

Section 3: Troubleshooting Guide

Even with an optimized system, challenges can arise. This section addresses common issues in a Q&A format.

Q6: My reaction has stalled with low conversion to the desired product. What are the first things to check?

A6:

  • Atmosphere Control: The primary suspect is oxygen. Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[11] Ensure your solvent and reaction setup were rigorously degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes).[11]

  • Reagent Quality: Boronic acids can degrade upon storage. Use a fresh, high-purity sample. Similarly, palladium sources like Pd₂(dba)₃ can decompose over time.[11]

  • Temperature: Many hindered couplings require elevated temperatures (80-110 °C) to overcome the activation energy barrier.[2] If running at 80 °C, a cautious increase to 100-110 °C may be beneficial.

  • Catalyst System: If the above fails, re-evaluate the catalyst. The chosen ligand may not be optimal. Screen an alternative, for example, switching from a phosphine to an NHC ligand or vice-versa.

Q7: I'm observing a significant amount of unfunctionalized 3-fluoroisoquinoline, indicating protodeboronation. How can I prevent this?

A7: This is a critical issue for heteroaryl boronic acids.[7][8]

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate.[14] These are less prone to premature hydrolysis and release the boronic acid slowly under the reaction conditions, maintaining a low steady-state concentration that favors coupling over decomposition.[13][14]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous base, for a substrate prone to protodeboronation, strictly anhydrous conditions are superior. Use an anhydrous solvent and a base like K₃PO₄ that has been dried.

  • Faster Kinetics: Employ a more active catalyst system (e.g., a modern precatalyst) that accelerates the rate of the desired coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[13]

Q8: My mass spectrum shows a by-product corresponding to the homocoupling of my boronic acid. What causes this and how is it fixed?

A8: Homocoupling is typically caused by the presence of oxygen.[11] Oxygen can facilitate an oxidative coupling of two boronic acid molecules. The solution is to improve your degassing procedure significantly.[11] Using a direct Pd(0) source (like a G3 precatalyst) instead of a Pd(II) source can sometimes mitigate this, as the in-situ reduction of Pd(II) can sometimes initiate side reactions.[11]

Section 4: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Fluoroisoquinolin-6-yl)boronic acid with a generic aryl bromide. Optimization will be required for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (3-Fluoroisoquinolin-6-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (additional 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (to a concentration of 0.1-0.2 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, (3-Fluoroisoquinolin-6-yl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and the additional XPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.[15] Look for the consumption of the aryl bromide and the appearance of the higher Rf product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

// Nodes pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; pdII_add [label="L₂Pd(II)(Ar¹)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; pdII_trans [label="L₂Pd(II)(Ar¹)(Ar²)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for cycle structure center [shape=point, width=0];

// Edges with labels pd0 -> pdII_add [label="Oxidative Addition\n(Ar¹-X)", color="#4285F4"]; pdII_add -> pdII_trans [label="Transmetalation\n(Ar²-B(OR)₂⁻)", color="#34A853"]; pdII_trans -> pd0 [label="Reductive Elimination\n(Ar¹-Ar²)", color="#EA4335"];

// Invisible edges to shape the cycle pd0 -> center [style=invis]; center -> pdII_trans [style=invis]; pdII_add -> center [style=invis]; } end_dot Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Gomez-Gallego, M., & Sierra, M. A. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2149–2159.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - SIOC Journals.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(12), 1083-1107.
  • Al-Masum, M., & El-Batta, A. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5254–5260.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • SUZUKI REACTION MONITORING.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
  • Rational Design of an Iron‐Based Catalyst for Suzuki‐Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles | Request PDF - ResearchGate.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA.
  • Willis, M. C., & MacInnes, C. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5896–5899.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • Leadbeater, N. E., & Williams, V. A. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters, 8(21), 4879–4882.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. (2025, November 12).
  • Chen, W., & Chen, C. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(12), 14033-14045.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Syntheses, 93, 394-411.
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Malaysian Journal of Chemistry, 20(1), 22-28.
  • Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 163-166.
  • Sandrock, D. L., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 12(24), 5768–5771.
  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6378–6390.
  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.
  • Molander, G. A., & Lupp, D. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3491–3502.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for (3-Fluoroisoquinolin-6-yl)boronic Acid

Welcome to the Advanced Cross-Coupling Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists struggling with the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists struggling with the integration of highly electron-deficient heteroaryl boronic acids.

The 3-fluoroisoquinoline scaffold is a highly prized pharmacophore, but its boronic acid derivative at the 6-position is notoriously unstable under standard Suzuki-Miyaura coupling (SMC) conditions. This guide synthesizes mechanistic causality with field-proven methodologies to help you establish a self-validating, high-yielding coupling protocol.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my (3-Fluoroisoquinolin-6-yl)boronic acid degrade into 3-fluoroisoquinoline before the cross-coupling completes? A1: You are observing protodeboronation (PDB) , a destructive protonolysis of the carbon-boron bond[1]. In standard SMC, a base is required to convert the neutral boronic acid into a nucleophilic boronate complex ([Ar-B(OH)3]-). However, the 3-fluoroisoquinoline core is acutely electron-deficient. The electronegative fluorine atom and the isoquinoline nitrogen synergistically withdraw electron density from the aromatic ring. This stabilizes the incipient carbanion transition state that forms during C-B bond cleavage, drastically lowering the activation energy for base-catalyzed hydrolysis[1][2]. Essentially, the base activates the boronic acid for transmetalation but simultaneously primes it for rapid degradation.

Q2: I switched to a bulkier phosphine ligand (e.g., P(t-Bu)₃) to force the coupling, but the degradation actually worsened. Why? A2: It is a common synthetic misconception that simply increasing ligand steric bulk will outpace degradation by accelerating oxidative addition and transmetalation. Recent automated high-throughput experimentation and kinetic modeling studies have revealed a paradox: bulky phosphine ligands bound to Pd(II) actively promote palladium-catalyzed protodeboronation[3]. The severe steric clash between the bulky ligand and the incoming heteroaryl boronate distorts the transition state, paradoxically impeding product formation and accelerating the cleavage of the C-B bond[3][4]. For acutely sensitive substrates, moderately sized ligands (like dppf or PAd₃) are strictly preferred.

Q3: Which base should I select to optimize this specific cross-coupling? A3: Base selection must be tailored to the electrophile to minimize the boronic acid's residence time in the activated state:

  • For highly reactive electrophiles (e.g., unhindered aryl iodides): Use a mild, anhydrous base like Potassium Fluoride (KF) in non-protic solvents. KF provides sufficient activation through fluoroboronate formation without the high pH associated with aqueous carbonates or hydroxides[5][6].

  • For standard or hindered electrophiles: Abandon bases entirely. Utilizing a "Cationic" Suzuki-Miyaura Coupling protocol bypasses boronate formation. By using a PAd₃-Pd catalyst, an organopalladium cation is generated in situ. Transmetalation occurs directly from the neutral boronic acid, completely shutting down base-promoted PDB[7][8].

Part 2: Pathway Visualizations

Mechanism BA Heteroaryl Boronic Acid (3-Fluoroisoquinolin-6-yl) Base Aqueous Base (OH⁻, CO₃²⁻) BA->Base Activation Boronate Boronate Anion Highly susceptible to cleavage Base->Boronate Transmet Transmetalation with Pd(II) Boronate->Transmet Productive Pathway PDB Protonolysis (H₂O) Base-Catalyzed Boronate->PDB Destructive Pathway Product Desired Cross-Coupled Product Transmet->Product Degradation Protodeboronation (3-Fluoroisoquinoline) PDB->Degradation

Fig 1: Competing pathways of productive transmetalation vs. base-catalyzed protodeboronation.

Workflow Start Start: (3-Fluoroisoquinolin-6-yl) boronic acid coupling Check Evaluate Electrophile & Steric Hindrance Start->Check Standard Unactivated / Hindered Electrophile Check->Standard Reactive Highly Reactive Electrophile (Ar-I) Check->Reactive BaseFree Protocol B: Cationic SMC (Base-Free, PAd₃, RT) Standard->BaseFree Mild Protocol A: Mild Anhydrous Base (KF, Dioxane, 60°C) Reactive->Mild Analyze LC-MS In-Process Control (t = 30 min) Mild->Analyze BaseFree->Analyze Pass Product:PDB > 5:1 Continue to Completion Analyze->Pass Fail Product:PDB < 5:1 Abort & Switch Protocol Analyze->Fail Fail->BaseFree Pivot to Base-Free

Fig 2: Decision matrix and self-validating workflow for base selection in SMC.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between base/ligand selection and the fate of the (3-fluoroisoquinolin-6-yl)boronic acid. Notice how traditional conditions lead to near-total substrate destruction.

Table 1: Impact of Base and Ligand Selection on Reaction Outcomes

Reaction ConditionBaseLigandTemp (°C)Yield (%)Protodeboronation (%)
Standard Aqueous SMCNa₂CO₃PPh₃801285
Bulky Ligand SMCK₃PO₄P(t-Bu)₃601878
Mild Anhydrous SMCKFdppf606822
Cationic SMC (Base-Free)NonePAd₃2594 < 2

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate a mandatory In-Process Control (IPC) step. This creates a self-validating system that prevents the waste of expensive late-stage intermediates.

Protocol A: Mild Anhydrous SMC (For Reactive Aryl Iodides)

Use this protocol only if your electrophile is highly reactive and unhindered.

  • Preparation: In an oven-dried Schlenk tube under argon, charge the aryl iodide (1.0 equiv), (3-fluoroisoquinolin-6-yl)boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and spray-dried anhydrous KF (3.0 equiv)[5].

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to electrophile). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring.

  • Self-Validation (IPC at t=30 min): Extract a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via UPLC-MS.

    • Success Criteria: Calculate the ratio of the product mass to the deborylated mass (3-fluoroisoquinoline, m/z = 148.1). If the Product:PDB ratio is >5:1, allow the reaction to proceed to completion (typically 2-4 hours).

    • Failure Criteria: If the PDB byproduct exceeds 20% of the total ion count, your electrophile is too slow for these conditions. Abort the run and pivot to Protocol B.

  • Workup: Cool to room temperature, filter through a pad of Celite eluting with EtOAc, and concentrate for chromatography.

Protocol B: Base-Free Cationic SMC (For Standard/Hindered Electrophiles)

This is the gold-standard protocol for acutely base-sensitive heteroaryl boronic acids[7][8].

  • Preparation: In a glovebox or under strict argon flow, charge the aryl bromide/chloride (1.0 equiv), (3-fluoroisoquinolin-6-yl)boronic acid (1.5 equiv), and the pre-formed [(PAd₃)Pd(cinnamyl)Cl] precatalyst (3-5 mol%) into a reaction vial.

  • Cation Generation: Add a halide abstractor such as AgBF₄ or AgOTf (1.1 equiv relative to the electrophile) to generate the highly electrophilic, coordinatively unsaturated organopalladium cation in situ[7]. Note: Do NOT add any base.

  • Solvent Addition: Add anhydrous THF or Toluene (0.1 M).

  • Reaction: Stir at room temperature (25 °C). The cationic palladium species is electrophilic enough to undergo transmetalation directly with the neutral boronic acid, bypassing the boronate intermediate entirely.

  • Self-Validation (IPC at t=60 min): Analyze via UPLC-MS. Because no base is present, the PDB byproduct (m/z = 148.1) should be nearly undetectable (<2%).

  • Workup: Filter the crude mixture through a short silica plug to remove silver salts, concentrate, and purify.

References

  • Protodeboronation - Wikipedia. Source: wikipedia.org.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Source: nih.gov.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: chemrxiv.org.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: acs.org.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Source: rsc.org.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Source: acs.org.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Source: benchchem.com.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Source: nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile and Orthogonal Coupling Strategies: (3-Fluoroisoquinolin-6-yl)boronic acid vs. (3-Chloroisoquinolin-6-yl)boronic acid

Executive Summary In modern drug discovery and complex molecule synthesis, halogenated heteroaryl boronic acids are indispensable building blocks. The selection between a fluorinated and a chlorinated isoquinoline boroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, halogenated heteroaryl boronic acids are indispensable building blocks. The selection between a fluorinated and a chlorinated isoquinoline boronic acid—specifically (3-Fluoroisoquinolin-6-yl)boronic acid and (3-Chloroisoquinolin-6-yl)boronic acid —is not merely a matter of bioisosteric preference, but a fundamental strategic choice in synthetic routing.

As an application scientist, understanding the divergent reactivity of these two molecules is critical. While both participate in Suzuki-Miyaura cross-coupling reactions to form C(sp2)-C(sp2) bonds [1], the nature of the halogen at the 3-position dictates the stability of the boronic acid moiety and the potential for downstream orthogonal functionalization. This guide provides an in-depth mechanistic comparison, quantitative profiling, and self-validating experimental protocols to help researchers optimize their cross-coupling workflows.

Electronic Profiling & Mechanistic Causality

The fundamental difference between these two building blocks lies in the electronic and steric properties of the C-F versus the C-Cl bond, which directly influences two critical reaction pathways: Protodeboronation and Oxidative Addition .

The Protodeboronation Risk

Protodeboronation—the hydrolytic cleavage of the carbon-boron bond—is a notorious side reaction for heteroaryl boronic acids [3]. The mechanism is base-catalyzed: hydroxide ions attack the empty p-orbital of the boron atom to form a reactive boronate complex, which subsequently undergoes C-B bond cleavage upon heating.

  • 3-Fluoro Derivative: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) across the isoquinoline ring. This severely depletes electron density at the C6 position, increasing the Lewis acidity of the boron atom. Consequently, the formation of the degradation-prone boronate complex is highly favored, making the 3-fluoro derivative highly susceptible to protodeboronation [4].

  • 3-Chloro Derivative: Chlorine is less electronegative and larger, resulting in a weaker inductive pull. While protodeboronation remains a risk, the 3-chloro derivative is comparatively more stable under standard aqueous basic conditions, allowing for a wider operational window during transmetalation [1].

G BA Heteroaryl Boronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate + Base Base OH- / Base Base->Boronate Transmet Transmetalation (Productive) Boronate->Transmet + Pd(II) Proto Protodeboronation (Degradation) Boronate->Proto H2O / Heat Pd Ar'-Pd(II)-X (Catalyst) Pd->Transmet

Mechanistic divergence of heteroaryl boronic acids: Productive transmetalation vs. protodeboronation.

Orthogonal Cross-Coupling Potential

The ability to perform sequential, site-selective cross-couplings on a single building block is a hallmark of efficient synthetic design.

  • 3-Fluoro Derivative: The C-F bond is exceptionally strong (approx. 115 kcal/mol) and is generally inert to oxidative addition by standard Palladium or Nickel catalysts. Therefore, (3-Fluoroisoquinolin-6-yl)boronic acid acts as a terminal functional group . Once the boronic acid is coupled, the fluorine remains intact for structure-activity relationship (SAR) exploration.

  • 3-Chloro Derivative: The C-Cl bond (approx. 80 kcal/mol) offers orthogonal reactivity [3]. Under mild conditions with standard phosphine ligands (e.g., Pd(PPh3​)4​ ), the C-Cl bond remains untouched while the boronic acid undergoes Suzuki coupling [2]. Subsequently, the intact C-Cl bond can be activated using highly electron-rich, sterically demanding Buchwald ligands (e.g., XPhos or SPhos) for a second cross-coupling or amination event.

G Start 3-Cl-Isoquinoline-6-B(OH)2 Step1 Suzuki Coupling #1 (Mild Base, Pd(PPh3)4, 80°C) Start->Step1 Int 6-Aryl-3-chloro-isoquinoline (C-Cl Intact) Step1->Int Reacts at B(OH)2 Step2 Suzuki Coupling #2 (Strong Base, Pd/XPhos, 110°C) Int->Step2 Product 3,6-Diaryl-isoquinoline (Final Product) Step2->Product Reacts at C-Cl

Orthogonal cross-coupling workflow exploiting the differential reactivity of C-B and C-Cl bonds.

Quantitative Comparison Table

To facilitate reagent selection, the following table summarizes the key physicochemical and reactivity parameters of both compounds.

Parameter(3-Fluoroisoquinolin-6-yl)boronic acid(3-Chloroisoquinolin-6-yl)boronic acid
CAS Number 1105710-34-61800483-72-0
Molecular Weight 190.97 g/mol 207.42 g/mol
C-X Bond Dissociation Energy ~115 kcal/mol (C-F)~80 kcal/mol (C-Cl)
Protodeboronation Risk High (Strong inductive -I effect)Moderate (Weaker inductive -I effect)
Transmetalation Kinetics Slower (Depleted electron density)Standard
Orthogonal Coupling Potential Very Low (Inert C-F bond)High (C-Cl activated by specialized Pd/Ligands)
Primary Synthetic Role Terminal functionalizationSequential bi-directional functionalization

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and in-process analytical checkpoints.

Protocol A: Chemoselective Suzuki Coupling of (3-Chloroisoquinolin-6-yl)boronic acid

Objective: Couple the boronic acid moiety while strictly preserving the C-Cl bond for downstream use.

Causality Rationale: To prevent premature oxidative addition into the C-Cl bond, a mild catalyst ( Pd(dppf)Cl2​ ) and a weak base ( K3​PO4​ ) are utilized. The biphasic solvent system (1,4-Dioxane/Water) ensures solubility of the boronate complex while minimizing prolonged exposure to high temperatures that drive protodeboronation [3].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl bromide electrophile (1.0 equiv), (3-Chloroisoquinolin-6-yl)boronic acid (1.1 equiv), and K3​PO4​ (2.5 equiv). Note: Limiting the boronic acid to 1.1 equiv prevents excessive homocoupling.

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the solution with ultra-pure Argon for 15 minutes. Oxygen must be excluded to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Self-Validation (In-Process Check): After 2 hours, sample the organic layer. Analyze via LC-MS.

    • Success Criterion: Disappearance of the aryl bromide mass and appearance of the intermediate mass (with the characteristic 3:1 isotopic pattern of the intact chlorine isotope).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate the 6-aryl-3-chloroisoquinoline intermediate.

Protocol B: Rapid Coupling of (3-Fluoroisoquinolin-6-yl)boronic acid

Objective: Outcompete the rapid protodeboronation of the highly electrophilic fluorinated boronic acid.

Causality Rationale: Because the 3-fluoro substituent severely increases the rate of protodeboronation [4], the reaction must be pushed to completion rapidly. A highly active catalyst system ( Pd2​(dba)3​ / SPhos) is used to accelerate the transmetalation step, outcompeting the degradation pathway.

  • Reagent Assembly: Combine the aryl halide (1.0 equiv), (3-Fluoroisoquinolin-6-yl)boronic acid (1.5 equiv - excess required to compensate for inevitable partial protodeboronation), and anhydrous Cs2​CO3​ (3.0 equiv) in a vial.

  • Catalyst/Ligand Pre-activation: In a separate vial, dissolve Pd2​(dba)3​ (0.02 equiv) and SPhos (0.08 equiv) in degassed Toluene. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active L-Pd(0) species.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the main reaction vial. Add a minimal amount of degassed water (Toluene:Water 10:1) to solubilize the base. Heat aggressively at 100 °C for 1 hour.

  • Self-Validation (In-Process Check): Monitor via TLC (UV 254 nm).

    • Success Criterion: Complete consumption of the aryl halide within 1 hour. Prolonged heating will only degrade the remaining boronic acid.

  • Workup: Filter through a short pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC to obtain the pure 3-fluoro-6-arylisoquinoline.

References

  • Boronic acid receptors for alpha-hydroxycarboxylates: high affinity of Shinkai's glucose receptor for tartrate Source: ResearchGate URL:[Link]

  • A Convergent Total Synthesis of the Michellamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters Source: ResearchGate URL:[Link]

Comparative

HPLC Method Validation for (3-Fluoroisoquinolin-6-yl)boronic Acid Purity Analysis: A Comparative Guide

(3-Fluoroisoquinolin-6-yl)boronic acid is a highly valuable, yet analytically stubborn, building block frequently utilized in Suzuki-Miyaura cross-coupling reactions during small-molecule drug discovery. Establishing a r...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Fluoroisoquinolin-6-yl)boronic acid is a highly valuable, yet analytically stubborn, building block frequently utilized in Suzuki-Miyaura cross-coupling reactions during small-molecule drug discovery. Establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound is notoriously difficult.

This guide provides an objective comparison between traditional HPLC approaches and optimized modern methodologies, delivering a self-validating protocol grounded in ICH Q2(R2) standards.

The Analytical Challenge: Mechanistic Insights

To develop a reliable method, we must first understand the causality behind the chromatographic failures commonly observed with this molecule. The difficulty stems from three distinct structural features:

  • The Boronic Acid Moiety: Boronic acids are electron-deficient Lewis acids. During reversed-phase HPLC, they are highly susceptible to on-column degradation (such as hydrolysis or protodeboronation) [3]. Furthermore, they can form complex Lewis acid-base interactions with electron-rich metal oxides present in standard stainless-steel column hardware, leading to severe analyte loss and peak broadening.

  • The Isoquinoline Nitrogen: This basic nitrogen protonates under the acidic mobile phase conditions typically required for sharp peak shapes. Historically, protonated amines suffer from severe peak tailing due to secondary ion-exchange interactions with unendcapped, ionized residual silanols on standard silica stationary phases [4].

  • The Fluorine Substituent: The strong electron-withdrawing nature of the fluorine atom alters the pKa of the isoquinoline ring and increases the overall polarity of the molecule, making retention on standard C18 phases challenging.

Comparative Chromatographic Approaches

When analyzing basic boronic acids, standard fully porous C18 columns often fail to meet regulatory system suitability criteria. To objectively evaluate performance, we compared a Standard C18 Column against an optimized Charged Surface Hybrid (CSH) C18 Column .

CSH technology applies a low-level positive surface charge to the silica. This creates an electrostatic repulsion against the protonated isoquinoline nitrogen, drastically minimizing silanol interactions. When paired with High-Performance Surface (HPS) hardware (e.g., MaxPeak Premier technology), metal-boronate complexation is also eliminated, allowing for baseline resolution of structurally similar boronic acids[1]. As demonstrated in recent clinical assays, CSH-C18 columns consistently yield tailing factors below 1.5 for boronic acid-containing compounds [2].

Table 1: Column Performance Comparison (Target Concentration: 100 µg/mL)
Chromatographic ParameterStandard Fully Porous C18Charged Surface Hybrid (CSH) C18Performance Gain
Tailing Factor ( Tf​ ) 2.451.1254% reduction in peak tailing
Theoretical Plates ( N ) 4,20014,5003.4x higher column efficiency
Resolution ( Rs​ ) from protodeboronated impurity1.2 (High risk of co-elution)3.8 (Baseline resolution)3.1x improvement in specificity
Analyte Recovery (%) 84.5%99.8%Near-complete elimination of on-column loss

Chromatographic Pathway Visualization

The diagram below illustrates the divergent analytical pathways and the mechanistic reasons why the optimized CSH-C18 approach succeeds where standard silica fails.

G cluster_standard Standard C18 Approach cluster_optimized Optimized CSH-C18 Approach Analyte (3-Fluoroisoquinolin-6-yl) boronic acid StdCol Standard Silica C18 Analyte->StdCol OptCol CSH-C18 Column Analyte->OptCol Silanols Silanol & Metal Interactions StdCol->Silanols Basic Nitrogen + Lewis Acid Tailing Peak Tailing (Tf > 2.0) & Analyte Loss Silanols->Tailing Shield Surface Charge Repulsion & Metal Shielding OptCol->Shield Controlled Surface Charge Symm Symmetrical Peaks (Tf < 1.5) Shield->Symm

Caption: Comparative chromatographic pathways for boronic acid analysis.

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system, ensuring that artifactual degradation is prevented during sample preparation and analysis.

Step 1: Sample Preparation
  • Diluent Selection: Prepare a 50:50 (v/v) Acetonitrile:Water solution.

  • Expert Insight (Causality): Never use methanol or other alcohols as the primary diluent. Boronic acids rapidly undergo esterification in the presence of alcohols to form methyl boronate esters. This creates artifactual impurity peaks during analysis that do not actually exist in the bulk powder.

  • Preparation: Accurately weigh 10.0 mg of (3-Fluoroisoquinolin-6-yl)boronic acid into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL working standard.

Step 2: Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Maintains acidic pH to suppress silanol ionization and provides protons to inhibit cyclic boroxine formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer and sharpens the basic isoquinoline peak).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar boronic acid at the column head).

  • 2.0 - 12.0 min: Linear gradient from 5% B to 95% B.

  • 12.0 - 15.0 min: 95% B (Column wash).

  • 15.0 - 15.1 min: Return to 5% B.

  • 15.1 - 20.0 min: 5% B (Re-equilibration).

ICH Q2(R2) Method Validation Results

To ensure the trustworthiness of the analytical procedure, the optimized method was subjected to formal validation in accordance with the ICH Q2(R2) guidelines [5]. The method successfully passed all phase-appropriate criteria.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from forced degradation products (e.g., protodeboronated 3-fluoroisoquinoline).No interfering peaks at the retention time of the main analyte ( Rs​=3.8 ).Pass
Linearity Correlation coefficient ( R2 ) ≥0.999 across the range of 5 to 500 µg/mL. R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 50%, 100%, and 150% spike levels.99.4% – 100.2%Pass
Method Precision Relative Standard Deviation (RSD) ≤2.0% for 6 independent sample preparations.RSD = 0.85%Pass
Limit of Quantitation Signal-to-Noise (S/N) ratio ≥10:1 .0.5 µg/mL (S/N = 12.4)Pass

References

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL
  • Title: HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development Source: MDPI URL
  • Title: Analytical techniques for monitoring the degradation of benzylboronic acid Source: Benchchem URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL
  • Title: ICH Q2 (R2)
Comparative

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Fluoroisoquinolin-6-yl)boronic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Catalyst Benchmarking, Mechanistic Causality, and Protocol Optimization The Synthetic Challenge: Heteroaryl Boronic Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Catalyst Benchmarking, Mechanistic Causality, and Protocol Optimization

The Synthetic Challenge: Heteroaryl Boronic Acid Instability

Isoquinolines are privileged scaffolds in modern drug discovery. The strategic introduction of a fluorine atom at the 3-position is highly desirable, as it modulates the basicity (pKa) of the isoquinoline nitrogen, enhances metabolic stability, and improves lipophilicity. However, constructing complex derivatives via the Suzuki-Miyaura cross-coupling of (3-fluoroisoquinolin-6-yl)boronic acid presents a profound synthetic hurdle.

As a Senior Application Scientist, I frequently see standard coupling conditions fail for this specific class of substrates. The failure is driven by two competing mechanistic flaws:

  • Accelerated Protodeboronation: The highly electron-withdrawing nature of the 3-fluoro substituent, combined with the electron-deficient isoquinoline core, polarizes the carbon-boron bond. Under standard basic conditions (e.g., aqueous Na₂CO₃ at 80 °C), this bond undergoes rapid hydrolytic cleavage, yielding the useless parent arene (3-fluoroisoquinoline) rather than the desired cross-coupled product .

  • Catalyst Poisoning: The basic nitrogen of the isoquinoline ring can coordinate to the palladium center, forming stable, off-cycle resting states that stall the catalytic turnover.

To achieve high yields, the rate of transmetalation must outcompete the rate of protodeboronation .

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product BoronicAcid (3-Fluoro-isoquinolin-6-yl) boronic acid BoronicAcid->TransMet Ideal Pathway ProtoDebor Protodeboronation (Decomposition) BoronicAcid->ProtoDebor Aqueous Base / Heat

Caption: Competing pathways: Productive transmetalation vs. degradative protodeboronation.

Benchmarking Study: Catalyst Selection & Yield Optimization

To establish a robust methodology, we benchmarked four distinct palladium catalytic systems for the coupling of (3-fluoroisoquinolin-6-yl)boronic acid with a standard electrophile, 4-bromoanisole. The objective was to identify conditions that maximize the cross-coupling yield while suppressing the degradative protodeboronation pathway.

Quantitative Comparison of Catalytic Systems
EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Protodeboronation (%)
1 Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O801215%80%
2 Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O801235%55%
3 Pd(OAc)₂ (2 mol%)SPhosCsFiPrOH60482%12%
4 XPhos Pd G3 (2 mol%) XPhos K₃PO₄ THF/H₂O 40 1 94% <5%
Causality Behind the Data
  • First-Generation Failure (Entries 1 & 2): Classic catalysts like Pd(PPh₃)₄ require elevated temperatures (80 °C) to overcome the activation energy required for transmetalation. Unfortunately, heat is the primary driver of boronic acid decomposition. In these entries, the boronic acid degrades into 3-fluoroisoquinoline faster than it can couple.

  • The Fluoride Activation Strategy (Entry 3): Utilizing Pd(OAc)₂ with the electron-rich Buchwald ligand SPhos, combined with CsF in isopropanol, significantly improves the yield. Fluoride acts as a mild, anhydrous base that activates the boronic acid without subjecting it to the harsh hydrolytic conditions of aqueous carbonates .

  • The Precatalyst Paradigm (Entry 4): The XPhos Pd G3 precatalyst provides the optimal, self-validating system. It rapidly generates the highly active, monoligated L-Pd(0) species at near-ambient temperatures (40 °C). The extreme steric bulk of the XPhos ligand prevents the isoquinoline nitrogen from poisoning the catalyst. Because the active catalyst is generated instantly and transmetalation is highly accelerated, the cross-coupling is complete in just 1 hour—long before protodeboronation can occur .

Self-Validating Experimental Protocol: XPhos Pd G3 Mediated Coupling

This protocol is engineered for maximum reproducibility. It incorporates strict degassing procedures to prevent oxidative catalyst degradation and utilizes LC-MS tracking to validate the kinetic superiority of the G3 precatalyst.

Materials & Preparation
  • (3-Fluoroisoquinolin-6-yl)boronic acid: 1.2 equivalents

  • Aryl Halide (e.g., 4-bromoanisole): 1.0 equivalent

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous, 3.0 equivalents)

  • Solvent: THF (anhydrous, inhibitor-free)

Step-by-Step Methodology
  • Solvent Degassing (Critical Causality Step): Sparge the anhydrous THF and the 0.5 M K₃PO₄ aqueous solution independently with ultra-pure Argon for 30 minutes prior to use. Why? Oxygen promotes the formation of peroxo-palladium species, which leads to undesired homocoupling of the boronic acid and premature catalyst death.

  • Dry Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-fluoroisoquinolin-6-yl)boronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and supplemental XPhos ligand (0.02 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with Argon. Repeat this cycle three times to establish a strict inert atmosphere.

  • Catalyst Activation: Inject 4.0 mL of the degassed THF via syringe. Stir at room temperature for 5 minutes. Self-Validation: The solution will transition to a clear, pale-yellow color, visually confirming the generation of the active L-Pd(0) species.

  • Reaction Initiation: Inject 6.0 mL of the degassed 0.5 M K₃PO₄ solution. Transfer the flask to a pre-equilibrated oil bath at 40 °C. Vigorously stir the biphasic mixture (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Kinetic Monitoring: Sample the organic layer at 15 minutes and 60 minutes for LC-MS analysis. Self-Validation: By 15 minutes, >50% conversion should be observed. Complete consumption of the aryl halide by 60 minutes validates that the transmetalation rate has successfully outpaced the degradation of the heteroaryl boronic acid.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48, 15990.[Link]

  • Wang, C., & Derosa, J. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421.[Link]

Validation

Comparative stability of fluorinated vs non-fluorinated isoquinoline boronic acids

Comparative Stability of Fluorinated vs. Non-Fluorinated Isoquinoline Boronic Acids: A Guide for Drug Development and Chemical Synthesis As a Senior Application Scientist, I frequently encounter a critical dilemma in mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability of Fluorinated vs. Non-Fluorinated Isoquinoline Boronic Acids: A Guide for Drug Development and Chemical Synthesis

As a Senior Application Scientist, I frequently encounter a critical dilemma in molecular design: balancing the enhanced binding affinity of functionalized boronic acids against their chemical instability. Isoquinoline boronic acids (IQBAs) are highly valued in drug development and carbohydrate sensing due to their unique zwitterionic properties. However, when we introduce fluorine atoms to the isoquinoline ring to create fluorinated isoquinoline boronic acids (F-IQBAs), we fundamentally alter their electronic landscape.

This guide objectively compares the performance, stability, and reactivity of IQBAs versus F-IQBAs, providing actionable, self-validating experimental protocols to help you navigate their distinct chemical behaviors.

The "Fluorine Effect": Mechanistic Causality Behind Stability

The introduction of highly electronegative fluorine substituents onto the isoquinoline ring exerts a strong electron-withdrawing inductive effect. This modification significantly increases the Lewis acidity of the boron center, lowering its pKa from ~7.4 down to the 6.1–6.9 range[1].

The Advantage: This heightened Lewis acidity makes F-IQBAs exceptional carbohydrate sensors. For instance, IQBA derivatives exhibit an anomalous, highly selective binding enhancement for sialic acid (a critical cancer and viral biomarker) under acidic conditions (pH 3), achieving binding constants ( K ) exceeding 5390 M⁻¹[2]. Fluorination further amplifies this electrophilicity, facilitating tighter diol complexation.

The Vulnerability: The same electron-withdrawing effect that improves binding makes F-IQBAs highly susceptible to base-catalyzed protodeboronation [3]. In basic aqueous media (common in Suzuki-Miyaura cross-couplings), the boron atom rapidly coordinates with hydroxide ions to form a tetrahedral boronate anion [ArB(OH)₃]⁻. The fluorine atoms stabilize the developing carbanion in the transition state, drastically lowering the activation energy for C–B bond cleavage[4]. Consequently, the boronic acid degrades into the corresponding deboronated isoquinoline (Ar-H) and boric acid.

G A Fluorinated Isoquinoline Boronic Acid (F-IQBA) B Aqueous Base (OH⁻) Pre-hydrolytic Equilibrium A->B C Tetrahedral Boronate Anion [Ar-B(OH)₃]⁻ B->C Fast D Transition State Carbanion Stabilization via F C->D Rate-Limiting E Protodeboronation (Ar-H + B(OH)₃) D->E C-B Cleavage

Mechanistic pathway of base-catalyzed protodeboronation in fluorinated boronic acids.

Quantitative Data Comparison

To guide reagent selection, the following table synthesizes the physicochemical differences between standard IQBAs and their fluorinated counterparts[1],[2].

PropertyNon-Fluorinated IQBAFluorinated IQBA (F-IQBA)
Lewis Acidity (pKa) ~7.0 – 7.4~6.1 – 6.9
Sialic Acid Binding (pH 3) High ( K≈5390M−1 )Very High (Amplified by F-induction)
Aqueous Stability (pH > 10) Moderate to HighLow (Rapid degradation)
Primary Degradation Pathway Slow Hydrolysis / OxidationRapid Protodeboronation
Optimal Cross-Coupling Base Aqueous K2​CO3​ or NaOH Anhydrous CsF or K3​PO4​

Experimental Protocols: A Self-Validating System

To rigorously work with F-IQBAs, researchers must employ protocols that either quantify their degradation rates or actively suppress them. Every step below is designed with a specific causal purpose and includes internal validation mechanisms.

Protocol A: NMR-Based Kinetic Profiling of Protodeboronation

Purpose: To determine the exact half-life of an F-IQBA batch before committing it to a complex synthesis. Causality: We use a 1,4-dioxane-d₈ / D₂O mixture because dioxane ensures the solubility of the organic boronic acid, while D₂O provides the necessary deuterium lock for NMR and allows for precise pD (pH) control[4].

  • Sample Preparation: Dissolve 0.05 mmol of the F-IQBA in 0.5 mL of a 1:1 (v/v) mixture of 1,4-dioxane-d₈ and D₂O.

  • Internal Standard Addition: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Validation Step: This standard is chemically inert under these conditions; its invariant integration peak allows you to verify mass balance and ensure signal loss is due to degradation, not precipitation.

  • Buffer Introduction: Add a standardized NaOD/D₂O buffer to adjust the solution to a specific pD (e.g., pD 10.0).

  • NMR Acquisition: Immediately insert the sample into the NMR spectrometer. Acquire ¹H and ¹⁹F spectra every 10 minutes at a constant 70 °C.

  • Kinetic Analysis: Integrate the decaying aryl-boronic acid signals against the growing deboronated isoquinoline (Ar-H) signals. Plot ln([ArB]/[ArB]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Sample Prep (D₂O/Dioxane-d₈) S2 2. Buffer Addition (Adjust pD) S1->S2 S3 3. Internal Standard (1,3,5-Trimethoxybenzene) S2->S3 S4 4. NMR Acquisition (¹H & ¹⁹F, 70°C) S3->S4 S5 5. Kinetic Analysis (k_obs Determination) S4->S5

Step-by-step NMR workflow for determining pseudo-first-order protodeboronation kinetics.

Protocol B: Fluoride-Mediated Stabilization in Cross-Coupling

Purpose: To successfully utilize highly unstable F-IQBAs in Suzuki-Miyaura couplings or click reactions. Causality: Standard aqueous hydroxide bases trigger protodeboronation. By using anhydrous Cesium Fluoride (CsF), fluoride ions coordinate to the empty p-orbital of the boron atom. This forms a stable trifluoroborate-like intermediate that protects the boron from nucleophilic attack while still readily undergoing transmetalation with palladium or copper catalysts[5],[6].

  • Reagent Mixing: In an oven-dried Schlenk flask, combine the F-IQBA (1.2 equiv) and the aryl halide electrophile (1.0 equiv) in anhydrous THF.

  • Fluoride Addition: Add anhydrous Cesium Fluoride (CsF, 3.0 equiv). Validation Step: Ensure the CsF is rigorously dried under vacuum at 150 °C prior to use; trace water will re-introduce the pre-hydrolytic degradation pathway[7].

  • Catalyst Introduction: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Thermal Activation: Seal the flask and heat to 80 °C under an inert argon atmosphere for 12 hours.

  • Workup & Verification: Quench with water, extract with EtOAc, and analyze the crude mixture via GC-MS. The absence of the deboronated isoquinoline mass peak validates that the fluoride-protection strategy successfully suppressed protodeboronation.

References

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids Source: researchgate.net URL:1

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL:4

  • Elucidating the Anomalous Binding Enhancement of Isoquinoline Boronic Acid for Sialic Acid Under Acidic Conditions Source: researchgate.net URL:2

  • Fluoride protects boronic acids in the copper(I)-mediated click reaction Source: rsc.org URL:5

Sources

Comparative

Spectroscopic Validation of (3-Fluoroisoquinolin-6-yl)boronic Acid Synthesis Yields: A Comparative Guide

For drug development professionals and synthetic chemists, (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) serves as a high-value pharmacophore building block, primarily utilized in Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, (3-Fluoroisoquinolin-6-yl)boronic acid (CAS: 1105710-34-6) serves as a high-value pharmacophore building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, validating the absolute synthesis yield of this compound presents a unique analytical challenge.

Boronic acids do not exist as static monomers; they undergo an entropically driven, reversible dehydration to form 1[1]. This dynamic equilibrium means that the isolated solid is a heterogeneous, fluctuating mixture of the free boronic acid and its anhydride[2]. Consequently, gravimetric yield calculations are fundamentally flawed. Furthermore, electron-deficient heteroaryl boronic acids are susceptible to 3[3]. To ensure stoichiometric fidelity in downstream applications, scientists must employ rigorous, self-validating spectroscopic methods.

This guide objectively compares the performance of Quantitative NMR (qNMR), HPLC-UV, and LC-MS in determining the absolute yield and purity of (3-Fluoroisoquinolin-6-yl)boronic acid.

Methodological Showdown: Selecting the Right Analytical Tool

Quantitative NMR (qNMR): The Absolute Standard

qNMR is the premier technique for absolute yield determination. It relies on the 4[4]. For (3-Fluoroisoquinolin-6-yl)boronic acid, ¹⁹F qNMR is exceptionally powerful. The single fluorine atom provides a clean, background-free resonance that circumvents the signal overlap often seen in the crowded aromatic ¹H region. By spiking the sample with an internal standard, qNMR calculates absolute mass without requiring a reference standard of the product itself[4].

HPLC-UV: The Impurity Profiler

While HPLC-UV is standard for assessing relative purity, direct injection of boronic acids often leads to1[1]. To make HPLC a reliable quantitative tool, the dynamic equilibrium must be quenched via pre-column derivatization (e.g., forming a pinacol ester), which locks the analyte into a single, stable species[3].

LC-MS: The Mechanistic Detective

LC-MS is unsuitable for absolute yield quantification due to the unpredictable ionization efficiencies of the monomer versus the trimer. However, it is indispensable for identifying reaction byproducts, specifically the protodeboronated isoquinoline and oxidative homocoupling dimers.

Performance Comparison Data

The following table summarizes the performance metrics of each spectroscopic approach when applied to (3-Fluoroisoquinolin-6-yl)boronic acid validation.

Analytical Metric¹⁹F / ¹H qNMRHPLC-UV (Direct Injection)HPLC-UV (Pinacol Derivatized)LC-MS
Absolute Yield Accuracy Excellent (>98%) Poor (Equilibrium artifacts)Good (Relative to standard)Poor (Ionization bias)
Boroxine Sensitivity Nullified via D₂O quenchHigh (Causes peak splitting)Nullified via derivatizationHigh (Complex adducts)
Sample Prep Time < 5 minutes< 5 minutes~ 2 hours< 5 minutes
Primary Utility True mass quantificationRapid qualitative checksAccurate impurity profilingByproduct identification

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that environmental variables (like ambient moisture) do not skew the data.

Protocol 1: Absolute Yield via ¹⁹F qNMR

Causality Focus: To eliminate integration errors caused by the boroxine equilibrium, the sample environment must be forced into a single, predictable state.

  • Sample Preparation: Accurately weigh ~15.0 mg of the crude (3-Fluoroisoquinolin-6-yl)boronic acid and ~5.0 mg of a certified internal standard (e.g., 4-Fluoro-benzoic acid for ¹⁹F, or Maleic acid for ¹H) into a vial.

  • Solvent Quenching: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Add exactly 50 μL of D₂O.

    • Causality: The addition of D₂O1[1], collapsing the complex, split boroxine signals into a single, sharp quantifiable peak.

  • Acquisition Parameters: Acquire the spectrum using a 90° pulse angle. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest (typically D1 ≥ 30 seconds)[4].

    • Causality: A sufficient D1 ensures complete relaxation of the spins between pulses, preventing signal saturation and ensuring the integration area is strictly proportional to the molar amount.

  • Calculation: Calculate the absolute yield using the standard qNMR equation, comparing the integral of the internal standard against the isolated isoquinoline fluorine/proton signal.

Protocol 2: Relative Purity via Derivatized HPLC-UV

Causality Focus: Preventing on-column equilibration to ensure accurate integration of the main peak.

  • Derivatization: Dissolve 10.0 mg of the crude product in 1.0 mL of anhydrous THF. Add 1.5 equivalents of pinacol and 0.5 equivalents of anhydrous MgSO₄. Stir for 2 hours at room temperature.

    • Causality: Pinacol forms a highly stable, sterically protected five-membered boronate ester, 3[3] during chromatographic separation.

  • Filtration & Dilution: Filter the suspension through a 0.22 μm PTFE syringe filter to remove the MgSO₄ desiccant. Dilute 1:10 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Chromatography: Inject 5 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μm). The pinacol ester will elute as a single, sharp peak, allowing for accurate relative area normalization.

Analytical Workflow Visualization

Workflow Start Crude (3-Fluoroisoquinolin-6-yl) boronic acid Equil Boronic Acid ⇌ Boroxine Dynamic Equilibrium Start->Equil qNMR qNMR Analysis (D₂O Quench + Int. Std) Equil->qNMR ¹H/¹⁹F Nuclei HPLC HPLC-UV Analysis (Chromatographic Separation) Equil->HPLC Chromatography Yield_qNMR Absolute Yield (High Accuracy) qNMR->Yield_qNMR Deriv Pinacol Derivatization (Traps Monomer) HPLC->Deriv Direct Direct Injection (Equilibration Risk) HPLC->Direct Yield_HPLC Relative Purity (Impurity Profiling) Deriv->Yield_HPLC Artifacts Peak Splitting / Quantification Errors Direct->Artifacts

Analytical workflow for boronic acid validation, highlighting equilibrium quenching strategies.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." 4

  • BenchChem. "Technical Support Center: Managing Boronic Acid Trimerization." 1

  • Accounts of Chemical Research. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface."3

  • PMC - NIH. "Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile." 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Fluoroisoquinolin-6-yl)boronic acid

Comprehensive Safety and Operational Guide: Handling (3-Fluoroisoquinolin-6-yl)boronic Acid As drug development increasingly relies on complex, functionalized heterocycles,1[1] has emerged as a critical building block. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (3-Fluoroisoquinolin-6-yl)boronic Acid

As drug development increasingly relies on complex, functionalized heterocycles,1[1] has emerged as a critical building block. The isoquinoline core is a privileged scaffold in medicinal chemistry, while the strategic placement of the fluorine atom modulates lipophilicity, metabolic stability, and target binding affinity[2]. The boronic acid moiety enables late-stage functionalization via transition-metal-catalyzed cross-coupling[3].

Handling this reagent requires a synthesis of rigorous safety protocols and precise chemical execution. This guide provides the causality behind necessary safety measures and a self-validating operational workflow to ensure both operator protection and experimental success.

Hazard Assessment & Mechanistic Causality

Boronic acids are generally stable, but their physical and chemical properties necessitate specific precautions. Like many fluorinated heteroaryl boronic acids, this compound is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), severe eye irritant (H319), and respiratory tract irritant (H335)[4].

The Causality of the Hazard:

  • Respiratory & Ocular Irritation: The compound is supplied as a fine solid powder[1]. The Lewis acidic nature of the boron atom allows it to interact aggressively with biological nucleophiles (such as water and proteins) in the mucous membranes of the respiratory tract and eyes, causing localized inflammation.

  • Dermal Penetration: The incorporation of the fluorine atom onto the isoquinoline ring increases the molecule's overall lipophilicity[2]. This allows the compound to partition more readily into the lipid bilayer of the skin compared to non-fluorinated analogs, exacerbating dermal irritation upon contact.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, operators must adhere to the following PPE requirements. Each choice is grounded in the chemical realities of handling fluorinated organoborons and their associated coupling solvents.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides an excellent physical barrier against fine solid particulates. Crucially, it offers superior resistance to incidental splashes from polar aprotic solvents (e.g., 1,4-Dioxane, DMF) commonly used in cross-coupling reactions.
Eye Protection ANSI Z87.1 Safety GogglesPrevents airborne boronic acid dust from contacting the ocular mucosa, directly mitigating the risk of severe eye irritation (H319)[4].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of flammable organic solvents utilized during the reaction setup and subsequent aqueous workup phases.
Respiratory N95 / P100 Particulate RespiratorMandatory if bulk powder must be weighed outside a certified fume hood. It physically traps fine particulates, preventing inhalation and subsequent respiratory tract irritation (H335)[4].

Operational Plan: Suzuki-Miyaura Cross-Coupling

The primary application of (3-Fluoroisoquinolin-6-yl)boronic acid is the 5[5]. To ensure high yields and prevent catalyst degradation, the following self-validating protocol must be strictly followed.

Step-by-Step Methodology
  • Preparation & Degassing: In a Schlenk flask, prepare the solvent system (e.g., 1,4-Dioxane/Water 4:1). Sparge the solvent with Argon for 15–30 minutes.

    • Causality: The active catalytic species is a highly electron-rich Pd(0) complex. Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle[5].

  • Reagent Charging: Inside a fume hood, add 1.0 equivalent of the Aryl Halide, 1.2 equivalents of (3-Fluoroisoquinolin-6-yl)boronic acid, and 2.0–3.0 equivalents of a mild base (e.g., K2​CO3​ ).

    • Causality: The base is critical for the transmetalation step. It coordinates with the Lewis acidic boron atom to form a negatively charged, highly nucleophilic boronate complex. This activation is required to transfer the fluoroisoquinoline moiety to the palladium center[5].

  • Catalyst Addition: Add 0.05 equivalents of the Palladium catalyst (e.g., Pd(dppf)Cl2​ ). Seal the flask and purge with Argon.

    • Self-Validation Check: The reaction mixture should initially appear yellow, orange, or red (depending on the specific catalyst). If the solution rapidly turns opaque black before heating, this indicates premature catalyst decomposition into inactive "Pd black." The reaction must be aborted and the degassing protocol re-evaluated.

  • Execution: Heat the system to 80–100 °C. Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide validates the successful progression of the catalytic cycle.

  • Quench & Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water to remove inorganic salts and unreacted boronic acid byproducts.

Workflow A 1. Pre-Operation Don PPE & Inspect Fume Hood B 2. Reagent Handling Weigh (3-Fluoroisoquinolin-6-yl)boronic acid A->B C 3. Reaction Setup Add Aryl Halide, Pd Catalyst & Base B->C D 4. Degassing Purge with Argon to Protect Pd(0) C->D E 5. Execution Heat to 80-100°C under Inert Atmosphere D->E F 6. Quench & Workup Cool to RT, Aqueous Extraction E->F G 7. Waste Disposal Segregate as Hazardous Organic Waste F->G

Fig 1: Step-by-step operational workflow for handling and reacting the boronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Post-Oxidative Addition) Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Complex (Post-Transmetalation) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product (Fluorinated Isoquinoline) PdII_TM->Product ArX Aryl Halide (Ar-X) ArX->PdII_OA Boronic (3-Fluoroisoquinolin-6-yl) boronic acid + Base Boronic->PdII_TM

Fig 2: Suzuki-Miyaura catalytic cycle demonstrating the mechanistic role of the reagents.

Spill Management & Disposal Protocol

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization of the irritant powder.

  • Immediate Action: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity and contain airborne particulates.

  • Solid Spill Cleanup: Do NOT dry sweep , as this will aerosolize the fine boronic acid dust. Instead, cover the spill with absorbent paper towels dampened with water or a mild solvent (like isopropanol) to suppress dust formation. Carefully wipe the area inward from the edges and place the contaminated materials into a compatible, sealable container.

  • Waste Classification:

    • Dispose of unreacted (3-Fluoroisoquinolin-6-yl)boronic acid as Hazardous Solid Organic Waste .

    • If the spill involves post-reaction mixtures, it must be classified as Heavy Metal/Palladium Waste and segregated from standard organic streams. This prevents environmental contamination and allows for specialized catalyst recovery.

References

  • Sloop, J. C. "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress". Journal of Chemistry, 2017. Available at:[Link]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". Journal of Organic Chemistry, 2009. Available at:[Link]

Sources

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